L-Thyroxine-13C6
Description
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl](113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-XXOGGYJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of L-Thyroxine-13C6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-Thyroxine-13C6, a crucial tool in metabolism, metabolomics, and clinical mass spectrometry research. The document details a plausible synthetic pathway, experimental protocols, and the application of this isotopically labeled compound in studying thyroid hormone signaling.
Introduction
L-Thyroxine (T4) is a primary hormone produced by the thyroid gland, playing a vital role in regulating metabolism, growth, and development.[1] this compound is a stable isotope-labeled version of L-Thyroxine, where six carbon atoms on the tyrosine ring are replaced with the 13C isotope.[2][3] This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and a tracer for metabolic studies, allowing researchers to distinguish it from the endogenous hormone.[4] Its primary applications are in clinical MS, metabolism studies, and as a synthetic intermediate.[3]
Proposed Synthesis Pathway for this compound
A plausible and efficient synthetic route for this compound starts with commercially available 13C6-labeled bromobenzene and utilizes a key Chan-Lam coupling reaction to form the diaryl ether bond characteristic of thyroxine.[5] The following multi-step synthesis is adapted from established methods for preparing 13C6-labeled thyroid hormone analogues.
The overall synthetic strategy involves the preparation of a 13C6-labeled boronic acid and a protected diiodo-L-tyrosine derivative, followed by their coupling and subsequent deprotection and iodination to yield the final product.
Quantitative Data
The following table summarizes the reported and expected yields for the key steps in the synthesis of this compound and related analogues.
| Step | Reactants | Product | Yield (%) | Reference |
| Anisole Formation | 13C6-Bromobenzene, NaOMe, Cu(I)Br | 13C6-Anisole | 91 | [5] |
| Bromination | 13C6-Anisole, Selectfluor, NaBr | 4-Bromo-13C6-anisole | 98 | [5] |
| Boronic Acid Formation | 4-Bromo-13C6-anisole, n-BuLi, B(OiPr)3 | (4-Methoxy-13C6-phenyl)boronic acid | quant. | [5] |
| Diiodination of Tyrosine Derivative | N-Boc-L-tyrosine methyl ester, I2, H2O2 | N-Boc-3,5-diiodo-L-tyrosine methyl ester | 80 | |
| Chan-Lam Coupling | (4-Methoxy-13C6-phenyl)boronic acid, N-Boc-3,5-diiodo-L-tyrosine methyl ester | Protected 13C6-Thyronine derivative | 58 | [5] |
| Final Iodination | 3,5-Diiodothyronine | Levothyroxine | 84.5-91.2 | [1] |
Experimental Protocols
Preparation of (4-Methoxy-13C6-phenyl)boronic acid
-
Synthesis of 13C6-Anisole: 13C6-Bromobenzene is reacted with sodium methoxide (NaOMe) and copper(I) bromide (Cu(I)Br) in dimethylformamide (DMF) at 120°C for 5 hours.[5]
-
Synthesis of 4-Bromo-13C6-anisole: The resulting 13C6-anisole is then selectively brominated using Selectfluor and sodium bromide (NaBr) in acetonitrile (MeCN) at room temperature for 16 hours.[5]
-
Synthesis of (4-Methoxy-13C6-phenyl)boronic acid: The 4-bromo-13C6-anisole undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) and is then treated with triisopropyl borate (B(OiPr)3) in a mixture of THF and toluene at -78°C for 2 hours to yield the boronic acid.[5]
Preparation of N-Boc-3,5-diiodo-L-tyrosine methyl ester
-
Protection of L-Tyrosine: L-Tyrosine is first protected at the amino group with di-tert-butyl dicarbonate (Boc2O) and esterified at the carboxylic acid group using thionyl chloride (SOCl2) in methanol (MeOH) to give N-Boc-L-tyrosine methyl ester.
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Diiodination: The protected tyrosine derivative is then diiodinated using iodine (I2) and hydrogen peroxide (H2O2) in water at room temperature for 24 hours.
Chan-Lam Coupling and Final Synthesis of this compound
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Chan-Lam Coupling: The (4-Methoxy-13C6-phenyl)boronic acid and N-Boc-3,5-diiodo-L-tyrosine methyl ester are coupled using copper(II) acetate (Cu(OAc)2) and pyridine in dichloromethane (DCM) in the presence of molecular sieves at room temperature for 16 hours.[5]
-
Deprotection: The resulting protected 13C6-thyronine derivative is then deprotected to remove the Boc and methyl ester protecting groups.
-
Iodination: The final iodination of the diiodo-thyronine intermediate is carried out using an iodine solution in the presence of an appropriate base to yield this compound. The product is then purified by filtration and washing.[1]
Application in Research: Tracing Thyroid Hormone Signaling
This compound is an invaluable tool for elucidating the complex signaling pathways of thyroid hormones. When introduced into a biological system, it can be traced using mass spectrometry, allowing researchers to follow its uptake, metabolism, and interaction with cellular components without the interference of endogenous L-Thyroxine.
Thyroid Hormone Signaling Pathway
Thyroid hormones exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of T3 (the active form of T4) to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.[6] this compound can be used to study the conversion of T4 to T3 and the subsequent binding of T3 to TRs.
Experimental Workflow for LC-MS/MS Analysis
The use of this compound as an internal standard is critical for accurate quantification of endogenous L-Thyroxine in biological samples. The general workflow involves spiking the sample with a known amount of this compound, followed by sample preparation and analysis by LC-MS/MS.
Conclusion
The synthesis of this compound provides researchers with a powerful tool to investigate the intricate mechanisms of thyroid hormone action and to accurately quantify this vital hormone in complex biological matrices. The synthetic pathway, leveraging the robust Chan-Lam coupling, offers an efficient route to this valuable research compound. The ability to trace the fate of this compound will continue to drive new discoveries in endocrinology and drug development.
References
- 1. L-Thyroxine synthesis - chemicalbook [chemicalbook.com]
- 2. CN109810009B - An improved method for synthesizing L-thyroxine sodium - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling of L-Thyroxine for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of isotopic labeling of L-Thyroxine (T4) for metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret studies utilizing isotopically labeled thyroxine to investigate its complex metabolic pathways and signaling cascades.
Introduction to Isotopic Labeling of L-Thyroxine
Isotopic labeling is a powerful technique that involves the incorporation of a stable or radioactive isotope into a molecule of interest to trace its fate in a biological system.[1] In the context of L-Thyroxine, this approach allows for the precise differentiation between the administered (exogenous) labeled hormone and the endogenously produced unlabeled hormone. This distinction is crucial for accurate pharmacokinetic and metabolic studies, as it eliminates the confounding variable of baseline endogenous T4 levels.[2]
The primary applications of isotopically labeled L-Thyroxine in metabolic studies include:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of L-Thyroxine with high accuracy.
-
Metabolic Pathway Analysis: Tracing the conversion of T4 to its active form, triiodothyronine (T3), and other metabolites.
-
Signaling Pathway Investigation: Elucidating the downstream cellular and molecular effects of thyroid hormone action.
Commonly Used Isotopes for Labeling L-Thyroxine
The choice of isotope for labeling L-Thyroxine depends on the specific research question and the available analytical instrumentation. The most commonly employed isotopes are:
-
Stable Isotopes:
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Carbon-13 (¹³C): L-Thyroxine is often labeled with six ¹³C atoms in the tyrosine ring (¹³C₆-L-T4).[3][4] This stable isotope is non-radioactive and can be readily detected by mass spectrometry.[3][4]
-
Deuterium (²H or D): Deuterium-labeled L-Thyroxine (e.g., d₅-T4) is another stable isotope option, also detectable by mass spectrometry.[5]
-
-
Radioactive Isotopes:
For most metabolic studies in humans, stable isotopes like ¹³C are preferred due to their safety profile.[2]
Synthesis of Isotopically Labeled L-Thyroxine
The synthesis of isotopically labeled L-Thyroxine is a multi-step process that requires expertise in organic chemistry. While detailed, step-by-step protocols are often proprietary, the general synthetic strategies have been published.
A common approach for the synthesis of ¹³C₆-L-Thyroxine involves a Chan-Lam coupling reaction.[8] The synthesis of ¹³C₉-¹⁵N-labeled 3,5-diiodothyronine and thyroxine has also been described in detail, outlining the protection of functional groups, iodination, and subsequent deprotection steps.[9]
Representative Synthetic Scheme for ¹³C₉-¹⁵N-L-Thyroxine:
A multi-step synthesis starting from ¹³C₉-¹⁵N-L-tyrosine has been reported.[9] The key steps include:
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N-Boc and O-methyl ester protection of the starting material.
-
Bis-iodination to yield ¹³C₉-¹⁵N-3,5-diiodo-L-tyrosine.
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Copper(II)-mediated biaryl ether formation.
-
Deprotection to yield the final labeled L-Thyroxine.
Experimental Protocols for Metabolic Studies
Metabolic studies using isotopically labeled L-Thyroxine typically involve the administration of the labeled compound to subjects, followed by the collection of biological samples for analysis.
Human Pharmacokinetic Study Protocol using ¹³C-L-Thyroxine
A representative experimental protocol for a pharmacokinetic study in humans involves the following steps:[2]
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Subject Recruitment: Enroll healthy volunteers or patients with specific conditions (e.g., hypothyroidism).
-
Baseline Sampling: Collect a blood sample before the administration of the labeled L-Thyroxine to determine baseline endogenous hormone levels.
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Tracer Administration: Administer a single oral dose of ¹³C-L-Thyroxine.
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Serial Blood Sampling: Collect a series of blood samples at predefined time points post-administration (e.g., over a 120-hour period) to capture the absorption, distribution, and elimination phases.[2]
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Sample Processing: Separate plasma or serum from the blood samples and store them frozen until analysis.
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LC-MS/MS Analysis: Quantify the concentrations of ¹³C-L-Thyroxine and its metabolites in the plasma/serum samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters.
Sample Preparation for LC-MS/MS Analysis
Accurate quantification of isotopically labeled L-Thyroxine and its metabolites requires robust sample preparation to remove interfering substances from the biological matrix. A typical workflow includes:[5]
-
Addition of Internal Standard: An isotopically labeled internal standard (e.g., ¹³C₁₂-LT4) is added to the serum samples to correct for analytical variability.[2]
-
Protein Precipitation: Proteins in the serum are precipitated using a solvent like acetonitrile.
-
Liquid-Liquid or Solid-Phase Extraction: The analyte of interest is further purified from the supernatant using liquid-liquid extraction with a solvent such as ethyl acetate or through solid-phase extraction (SPE) cartridges.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the LC-MS/MS system.
Quantitative Data Presentation
The use of isotopically labeled L-Thyroxine allows for the generation of precise quantitative data on its pharmacokinetics and metabolism.
Pharmacokinetic Parameters of ¹³C-L-Thyroxine in Humans
The following table summarizes the median pharmacokinetic parameters of orally administered ¹³C-L-Thyroxine from a study in adult humans.[2]
| Parameter | Median Value | Range |
| Dose | 100 µg | 70–300 µg |
| Oral Clearance (CL/F) | 0.712 L/h | 0.244–2.91 L/h |
| Apparent Volume of Distribution (V/F) | 164.9 L | 34–587.5 L |
| Time to Peak Concentration (Tmax) | 4 h | 1.5–24 h |
| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/µg | 2–20 ng/L/µg |
| Dose-Normalized AUC (0-120h) | 0.931 ng·h/mL/µg | 0.288–2.84 ng·h/mL/µg |
| Half-life (t₁/₂) | 172.2 h | 51.4–310.8 h |
Analytical Method Precision
The precision of the analytical method is crucial for the reliability of the quantitative data. The following table shows the coefficient of variation (CV) for an isotope dilution tandem mass spectrometry assay for ¹³C₆-LT4.[2]
| Concentration | Coefficient of Variation (CV) |
| 0.14 ng/mL | ~3.38% |
| 1.4 ng/mL | ~5.52% |
| 7.0 ng/mL | ~6.63% |
Visualization of Pathways and Workflows
Thyroid Hormone Metabolism and Signaling Pathway
Thyroid hormone metabolism is a complex process involving deiodination, which converts T4 to the more active T3, and other pathways. T3 then exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.
Figure 1: Simplified pathway of L-Thyroxine metabolism and signaling.
Experimental Workflow for a ¹³C-L-Thyroxine Metabolic Study
The following diagram illustrates the typical workflow for a metabolic study using ¹³C-L-Thyroxine, from subject preparation to data analysis.
Figure 2: Workflow for a ¹³C-L-Thyroxine metabolic study.
Conclusion
Isotopic labeling of L-Thyroxine, particularly with stable isotopes like ¹³C, provides an unparalleled tool for elucidating its metabolic fate and mechanism of action. The ability to distinguish exogenous from endogenous hormone allows for highly accurate pharmacokinetic and metabolic studies. The combination of sophisticated synthetic chemistry, robust experimental designs, and sensitive analytical techniques like LC-MS/MS continues to advance our understanding of thyroid hormone physiology and pathophysiology, paving the way for improved therapeutic strategies for thyroid-related disorders.
References
- 1. The ability of thyroid hormone receptors to sense t4 as an agonist depends on receptor isoform and on cellular cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of nuclear triiodothyronine (T3) and tetraiodothyronine (T4) binding in developing brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] The ability of thyroid hormone receptors to sense t4 as an agonist depends on receptor isoform and on cellular cofactors. | Semantic Scholar [semanticscholar.org]
- 9. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
The Role of L-Thyroxine-¹³C₆ in Hypothyroidism Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of L-Thyroxine-¹³C₆ in preclinical research models of hypothyroidism. L-Thyroxine-¹³C₆, a stable isotope-labeled form of levothyroxine, serves as a critical tool for elucidating the pharmacokinetics, metabolism, and therapeutic effects of thyroid hormone replacement therapy. Its use allows for the precise differentiation between exogenously administered and endogenous thyroxine, offering unparalleled accuracy in research settings.
Introduction to L-Thyroxine-¹³C₆ in Hypothyroidism Research
Hypothyroidism is a clinical syndrome resulting from a deficiency of thyroid hormones. Preclinical animal models are indispensable for studying the pathophysiology of the disease and for the development of new therapeutic interventions. L-Thyroxine (T4) is the standard of care for hypothyroidism.[1] The use of stable isotope-labeled L-Thyroxine, such as L-Thyroxine-¹³C₆, has become a cornerstone in pharmacokinetic and metabolic studies.[2] This labeled compound is biochemically and physiologically indistinguishable from the endogenous hormone but can be readily differentiated by mass spectrometry.[1][2] This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of administered T4 without interference from the animal's own thyroid hormone production.
Experimental Models of Hypothyroidism
The most common method for inducing hypothyroidism in rodent models is through the administration of goitrogenic compounds that inhibit thyroid hormone synthesis. Propylthiouracil (PTU) is a widely used agent for this purpose.[3]
Propylthiouracil (PTU)-Induced Hypothyroidism in Rats
Principle: PTU inhibits the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of T3 and T4.[4] This leads to a significant decrease in circulating thyroid hormone levels and a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland.
Experimental Protocol: A common protocol for inducing hypothyroidism in Wistar rats is as follows:
-
Animals: Adult male Wistar rats.
-
Agent: 6-n-propyl-2-thiouracil (PTU).
-
Administration: PTU is typically administered in the drinking water at a concentration of 0.05% for a period of 3 to 8 weeks.[3][5]
-
Confirmation of Hypothyroidism: The hypothyroid state is confirmed by measuring serum levels of T3, T4, and TSH. A significant decrease in T3 and T4 and a significant increase in TSH indicate successful induction of hypothyroidism.
Expected Hormonal Changes: Studies have shown that this protocol leads to a significant reduction in serum T3 and T4 levels, with a corresponding elevation in TSH, confirming a state of primary hypothyroidism.[2]
Quantitative Analysis of L-Thyroxine-¹³C₆
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of L-Thyroxine-¹³C₆ in biological matrices due to its high sensitivity and specificity.[1]
LC-MS/MS Method for Rat Serum
Sample Preparation:
-
Protein Precipitation: Serum samples are first treated with a solvent like acetonitrile to precipitate proteins.
-
Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction using a solvent such as ethyl acetate to isolate the thyroid hormones.
-
Derivatization (Optional): In some methods, a derivatization step using agents like butanol in hydrochloric acid can be employed to enhance the sensitivity of the analysis.
-
Reconstitution: The final extract is dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of thyroid hormones.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like acetic acid, is commonly used.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both L-Thyroxine-¹³C₆ and its unlabeled counterpart are monitored.
Data Presentation: Pharmacokinetics and Hormone Levels
Table 1: Endocrine Parameters in a PTU-Induced Hypothyroidism Rat Model
| Parameter | Control Group | Hypothyroid Group (PTU-Treated) | L-Thyroxine Treated Hypothyroid Group |
| Serum T3 | Normal | Significantly Decreased | Restored to near-normal levels |
| Serum T4 | Normal | Significantly Decreased | Restored to near-normal levels |
| Serum TSH | Normal | Significantly Increased | Decreased to near-normal levels |
This table summarizes the typical hormonal changes observed in a PTU-induced hypothyroidism model in rats and the effect of subsequent L-thyroxine treatment.[3][6]
Table 2: Pharmacokinetic Parameters of L-Thyroxine in Rats (Unlabeled)
| Parameter | Value |
| Bioavailability (Oral) | ~60% |
| Primary Sites of Absorption | Cecum, Colon, Rectum |
Data from studies on unlabeled L-thyroxine in rats.[7]
Table 3: Pharmacokinetic Parameters of L-Thyroxine-¹³C₆ in Human Adults with Hypothyroidism (for reference)
| Parameter | Median Value | Range |
| Dose | 100 µg | 70 - 300 µg |
| Tmax (Time to Peak Concentration) | 4 hours | - |
| Cmax (Peak Concentration, dose-normalized) | 7.5 ng/L/µg | - |
| CL/F (Oral Clearance Rate) | 0.712 L/h | 0.244 - 2.91 L/h |
| V/F (Apparent Volume of Distribution) | 164.9 L | - |
| Half-life (Terminal Distribution Phase) | 172.2 hours | - |
Disclaimer: This data is from a study in human subjects and is provided for reference only. Pharmacokinetic parameters can vary significantly between species.[1][8]
Signaling Pathways and Experimental Workflows
Thyroid Hormone Signaling Pathway
Thyroid hormones exert their effects primarily through nuclear receptors that act as ligand-inducible transcription factors. The binding of T3 (the active form of thyroid hormone, converted from T4 in peripheral tissues) to the thyroid hormone receptor (TR) initiates a cascade of events leading to the regulation of gene expression.
Caption: Thyroid hormone signaling pathway.
Experimental Workflow for a Preclinical Study
The following diagram illustrates a typical workflow for a study investigating the effects of L-Thyroxine-¹³C₆ in a rat model of hypothyroidism.
Caption: Experimental workflow for a preclinical hypothyroidism study.
Conclusion
L-Thyroxine-¹³C₆ is an invaluable tool in hypothyroidism research, enabling precise and accurate assessment of thyroid hormone replacement therapy in preclinical models. The combination of well-established methods for inducing hypothyroidism in rodents and advanced analytical techniques like LC-MS/MS allows for a detailed characterization of the ADME properties of levothyroxine. While specific pharmacokinetic data for L-Thyroxine-¹³C₆ in animal models remains to be fully elucidated in the literature, the methodologies and principles outlined in this guide provide a solid foundation for researchers designing and conducting studies in this critical area of endocrine research. Future studies focusing on the direct comparison of labeled and unlabeled L-thyroxine in hypothyroid animal models will be instrumental in further refining our understanding of thyroid hormone physiology and pharmacology.
References
- 1. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 4. Propylthiouracil inhibits the conversion of L-thyroxine to L-triiodothyronine. An explanation of the antithyroxine effect of propylthiouracil and evidence supporting the concept that triiodothyronine is the active thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Thyroidectomy and PTU-Induced Hypothyroidism: Effect of L-Thyroxine on Suppression of Spatial and Non-Spatial Memory Related Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: L-Thyroxine-13C6 as a Tracer in Pharmacokinetic Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Levothyroxine (L-T4), a synthetic form of the endogenous thyroid hormone thyroxine, is the standard of care for treating hypothyroidism. Despite its widespread use, achieving optimal therapeutic outcomes can be challenging due to its narrow therapeutic index and high inter-individual variability in absorption and metabolism.[1] Pharmacokinetic (PK) studies are essential for understanding these variabilities, but they are complicated by the difficulty of distinguishing between the administered drug and the endogenous hormone.
The use of stable isotope-labeled tracers, such as L-Thyroxine-13C6 (¹³C₆-L-T4), provides a powerful solution to this problem.[2][3] By incorporating six ¹³C atoms into the L-T4 molecule, the tracer becomes chemically identical to the unlabeled drug but mass-distinguishable.[4] This allows for precise quantification of the exogenous drug's absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous T4 levels, using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This guide provides a comprehensive overview of the application of ¹³C₆-L-T4 in pharmacokinetic research, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying physiological pathways.
Experimental Design and Protocols
Pharmacokinetic studies using ¹³C₆-L-T4 as a tracer follow a well-defined workflow, from subject recruitment to data analysis. The ability to differentiate the tracer from endogenous T4 is the cornerstone of the study design.[7]
General Experimental Workflow
A typical clinical study involves administering a single oral dose of ¹³C₆-L-T4 to subjects and collecting serial plasma samples over an extended period to characterize the drug's pharmacokinetic profile.
Detailed Experimental Protocols
2.2.1 Subject Population and Dosing A prospective, open-label study was conducted on adults being treated with levothyroxine for hypothyroidism.[8][9] Participants were excluded for conditions or medications that could interfere with thyroid hormone metabolism.[8] Each participant received a single oral tracer dose of 70 µg or 100 µg of ¹³C₆-L-T4.[6][8] To maintain their therapeutic regimen, the difference between their usual daily dose and the tracer dose was given as unlabeled L-T4.[8]
2.2.2 Blood Sampling A robust sampling schedule is critical for accurately defining the PK profile. In one key study, eighteen serial plasma samples were collected per participant.[9] A pre-dose sample was taken at 0 hours, with subsequent samples collected at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, 48, 72, 96, 120, 144, and 312 hours after the tracer dose was administered.[8]
2.2.3 Bioanalytical Method: LC-MS/MS Quantification The concentration of ¹³C₆-L-T4 in plasma or serum samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] This technique offers high specificity and sensitivity, essential for measuring the low concentrations of the tracer.[5]
-
Sample Preparation: Sample preparation typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte from the biological matrix.[10][11] For instance, a method for cell culture media involved spiking 400 µL of media with an internal standard, acidifying with HCl, and extracting with an isopropanol-TBME solution.[11]
-
Chromatographic Separation: Analytes are separated using a C18 analytical column.[12][13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection, providing high selectivity and sensitivity.[13] The use of a stable isotope-labeled internal standard (e.g., ¹³C₉-T4 or deuterated T4) is crucial for accurate quantification.[5]
-
Validation: The method must be validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[12] For example, one method demonstrated linearity in the range of 0.12-120 nM with a lower limit of quantification between 0.078-0.234 nM.[11]
Quantitative Pharmacokinetic Data
The use of ¹³C₆-L-T4 tracers has generated valuable data on how factors like age, weight, sex, and pregnancy influence L-T4 pharmacokinetics.
Effect of Age, Weight, and Sex
A study involving 41 hypothyroid patients (8 males, 33 females) investigated the impact of demographic factors on L-T4 PK parameters.[8][9] The results indicated that while age did not significantly affect L-T4 pharmacokinetics, body weight was a significant predictor for clearance (CL/F), volume of distribution (V/F), and dose-normalized peak concentration (Cmax).[6][8]
Table 1: Summary of Participant Demographics [8]
| Characteristic | Median (Range) |
|---|---|
| Age (years) | 50 (22–78) |
| Weight (kg) | 65.9 (50–150) |
| BMI ( kg/m ²) | 24.8 (18.9–45.2) |
| ¹³C₆-LT4 Dose (µg) | 100 (70–300) |
Table 2: Pharmacokinetic Parameters of ¹³C₆-L-T4 After Oral Administration [8]
| Parameter | All Ages (n=41) Median (Range) | Age ≤60 years (n=31) Median (Range) | Age >60 years (n=10) Median (Range) |
|---|---|---|---|
| CL/F (L/h) | 0.712 (0.244–2.91) | 0.712 (0.244–2.91) | 0.796 (0.301–1.74) |
| V/F (L) | 164.9 (59.6-679) | 164.9 (59.6-679) | 196.8 (70.2-409) |
| Tmax (h) | 4 (0.5-24) | 4 (0.5-24) | 4 (2-12) |
| Cmax (ng/L/µg) | 7.5 (2-20) | 7.5 (2-20) | 7.1 (2.3-13) |
| AUC₀₋₁₂₀ (ng·h/mL/µg) | 0.931 (0.288–2.84) | 0.931 (0.288–2.84) | 1.01 (0.339–1.99) |
| Half-life (h) | 172.2 (78.3-399) | 169.8 (78.3-399) | 174.6 (82.1-285) |
Effect of Pregnancy
A longitudinal study compared the pharmacokinetics of a single ¹³C₆-L-T4 dose in pregnant versus nonpregnant women.[7] The findings showed a significant increase in the area under the curve (AUC) and a longer half-life during pregnancy, indicating altered L-T4 disposition.[7]
Table 3: Pharmacokinetic Comparison in Pregnant vs. Nonpregnant Women [7]
| Parameter | Pregnant Women | Nonpregnant Women | P-Value |
|---|---|---|---|
| AUC (ng·h/mL) | 23.0 | 14.8 | < 0.03 |
| Median Half-life (h) | 32.1 | 24.1 | < 0.04 |
Underlying Physiology and Signaling Pathways
Understanding the pharmacokinetics of L-T4 requires context of its physiological regulation and mechanism of action. L-T4 (a prohormone) is converted to the more biologically active triiodothyronine (T3) in peripheral tissues.[3]
Hypothalamic-Pituitary-Thyroid (HPT) Axis and T4 Metabolism
The production of thyroid hormones is tightly regulated by the HPT axis, a classic endocrine negative feedback loop. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary to release thyroid-stimulating hormone (TSH).[14][15] TSH then acts on the thyroid gland to produce and release T4 and T3.[15] Circulating T4 and T3 inhibit the production of TRH and TSH. In peripheral tissues, deiodinase enzymes (D1, D2) convert T4 to the active T3, while D3 deiodinase inactivates T4 and T3.[14][16]
Cellular Mechanisms of Thyroid Hormone Action
Thyroid hormones exert their effects through multiple signaling pathways.[17][18]
-
Genomic (Classical) Pathway: T3 (and to a lesser extent T4) enters the nucleus and binds to thyroid hormone receptors (TRs), typically TRα or TRβ.[14][16] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on DNA, modulating the transcription of target genes involved in metabolism and development.[17][18]
-
Non-Genomic (Non-Classical) Pathways: Thyroid hormones can also initiate rapid signaling events from the cytoplasm or plasma membrane.[16] This can involve TR-dependent signaling without DNA binding, such as the activation of the PI3K pathway.[18] There is also evidence for TR-independent signaling, potentially through membrane receptors like integrin αVβ3.[18] These pathways can influence processes like ion transport and kinase cascades (e.g., MAPK, PKC).[16][17]
Conclusion
This compound is an invaluable tool for conducting precise and reliable pharmacokinetic studies of levothyroxine. By enabling the clear differentiation between exogenous and endogenous hormone pools, it allows researchers to investigate the influence of a wide range of physiological and demographic factors on drug disposition. The data generated from these studies, particularly regarding the impact of body weight and pregnancy, provides crucial information for optimizing dosing strategies and improving therapeutic management for patients with hypothyroidism.[7][8] Future research can leverage this tracer methodology to explore drug-drug interactions, the effects of bariatric surgery on absorption, and the performance of novel L-T4 formulations.[19][20]
References
- 1. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]
- 5. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Longitudinal Comparison of Thyroxine Pharmacokinetics Between Pregnant and Nonpregnant Women: A Stable Isotope Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of triiodothyronine and thyroxine in rat serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Oral Liquid l-Thyroxine (l-T4) May Be Better Absorbed Compared to l-T4 Tablets Following Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel formulation of L-thyroxine (L-T4) reduces the problem of L-T4 malabsorption by coffee observed with traditional tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for L-Thyroxine-¹³C₆ Reference Material
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization and certification of L-Thyroxine-¹³C₆ as a reference material. It is designed to assist researchers, scientists, and drug development professionals in understanding the analytical methodologies employed to ensure the quality, purity, and isotopic enrichment of this critical standard used in quantitative analysis.
Introduction to L-Thyroxine-¹³C₆ Reference Material
L-Thyroxine-¹³C₆ is a stable isotope-labeled (SIL) analogue of L-Thyroxine (T4), a primary hormone secreted by the thyroid gland. In clinical and pharmaceutical research, L-Thyroxine-¹³C₆ is an essential internal standard for the accurate quantification of endogenous L-Thyroxine in biological matrices by isotope dilution mass spectrometry (IDMS). Its use mitigates matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. Certified reference materials (CRMs) for L-Thyroxine-¹³C₆ are produced under rigorous quality systems, such as ISO 17034 and ISO/IEC 17025, to ensure metrological traceability to the International System of Units (SI).[1][2][3]
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for a L-Thyroxine-¹³C₆ certified reference material. These values are representative and may vary between different lots and suppliers.
Table 1: Material Identification and Properties
| Parameter | Value |
| Chemical Name | O-(4-Hydroxy-3,5-diiodophenyl-1,2,3,4,5,6-¹³C₆)-3,5-diiodo-L-tyrosine |
| Synonyms | T4-¹³C₆, Levothyroxine-¹³C₆ |
| CAS Number | 720710-30-5[4] |
| Molecular Formula | ¹³C₆C₉H₁₁I₄NO₄ |
| Molecular Weight | 782.83 g/mol [4] |
| Form | Neat Solid or Solution in Methanol |
| Storage | -20°C, protected from light |
Table 2: Certified Values and Uncertainties
| Analysis | Certified Value | Uncertainty |
| Purity (by Mass Balance) | 99.2% | ± 0.5% |
| Isotopic Enrichment | 99.5 atom % ¹³C | ± 0.2% |
| Chemical Purity (by HPLC) | ≥98.5% | N/A |
| Certified Concentration (if solution) | 100.0 µg/mL | ± 0.6 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for understanding the basis of the certified values. The following sections describe the typical experimental protocols for the key analyses performed on L-Thyroxine-¹³C₆ reference material.
Identity Confirmation by Mass Spectrometry
-
Objective: To confirm the molecular identity of the L-Thyroxine-¹³C₆.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Method:
-
A dilute solution of the material is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
The solution is infused directly or via liquid chromatography into the mass spectrometer.
-
Mass spectra are acquired in positive or negative electrospray ionization (ESI) mode.
-
The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of L-Thyroxine-¹³C₆. For [M+H]⁺, the theoretical m/z is approximately 783.7136, and for [M-H]⁻, it is approximately 781.7004.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the material by separating it from any unlabeled L-Thyroxine and other related impurities.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 225 nm.[6]
-
Procedure: A known concentration of the L-Thyroxine-¹³C₆ is injected. The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the purity.
-
Isotopic Enrichment by Mass Spectrometry
-
Objective: To determine the percentage of ¹³C atoms in the labeled positions of the molecule.
-
Instrumentation: LC-MS/MS (Triple Quadrupole or High-Resolution Mass Spectrometer).
-
Method:
-
The material is analyzed by LC-MS to separate the analyte from potential interferences.
-
The mass spectrometer is operated in a mode that allows for the detection of the different isotopologues of L-Thyroxine.
-
The ion intensities of the fully ¹³C₆-labeled molecule and any isotopologues with fewer than six ¹³C atoms are measured.
-
The isotopic enrichment is calculated as the ratio of the abundance of the ¹³C₆ isotopologue to the sum of the abundances of all detected isotopologues.
-
Quantitative Analysis by qNMR (for neat material)
-
Objective: To accurately determine the purity of the neat L-Thyroxine-¹³C₆ material.[7]
-
Instrumentation: High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz or higher).
-
Method:
-
An accurately weighed amount of the L-Thyroxine-¹³C₆ and a certified internal standard (with a known purity) are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
A quantitative ¹H NMR spectrum is acquired with optimized parameters to ensure accurate integration (e.g., long relaxation delay).
-
The integrals of specific, well-resolved peaks of the analyte and the internal standard are compared.
-
The purity of the L-Thyroxine-¹³C₆ is calculated based on the integral ratios, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Mandatory Visualizations
Experimental Workflow for Certification
The following diagram illustrates a typical workflow for the production and certification of a reference material.
Thyroid Hormone Signaling Pathway
L-Thyroxine (T4) is a prohormone that is converted to the more active triiodothyronine (T3), which then acts on nuclear receptors to regulate gene expression. This pathway is fundamental to metabolism, growth, and development.[8][9][10]
References
- 1. cerilliant.com [cerilliant.com]
- 2. L-Thyroxine-13C6 (T4-13C6), 100 µg/mL in 0.1 N NH3 in Methanol [lgcstandards.com]
- 3. cerilliant.com [cerilliant.com]
- 4. This compound 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]
- 5. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jonuns.com [jonuns.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: L-Thyroxine-¹³C₆ in Clinical Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thyroxine (T4) is a principal hormone secreted by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1][2] Accurate measurement of circulating T4 levels, including both total and free fractions, is fundamental for the diagnosis and management of thyroid disorders such as hypothyroidism and hyperthyroidism.[3][4][5] While traditional immunoassays have been widely used, they can suffer from a lack of specificity and interference.[1][3] Consequently, there has been a significant shift towards more accurate and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
This document provides detailed application notes and protocols for the use of L-Thyroxine-¹³C₆ as an internal standard in LC-MS/MS-based assays for the quantitative analysis of total and free T4 in clinical endocrinology laboratories. The use of a stable isotope-labeled internal standard like L-Thyroxine-¹³C₆ is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is a gold standard analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, L-Thyroxine-¹³C₆) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. Because the mass spectrometer can differentiate between the labeled and unlabeled forms based on their mass-to-charge ratio (m/z), the ratio of the signals can be used to accurately calculate the concentration of the endogenous analyte, effectively nullifying any sample loss or matrix-induced signal suppression or enhancement. The use of ¹³C-labeled internal standards is particularly advantageous as it eliminates potential issues such as isotopic exchange that can occur with deuterium-labeled standards.[3]
Quantitative Data Summary
The following tables summarize the typical analytical performance characteristics of LC-MS/MS methods for the quantification of total and free thyroxine using L-Thyroxine-¹³C₆ as an internal standard.
Table 1: Performance Characteristics of a Total T4 LC-MS/MS Assay
| Parameter | Typical Value |
| Linearity Range | 0.050–10 ng/mL |
| Limit of Quantification (LOQ) | 0.002 ng/mL[6] |
| Within-day Precision (CV) | < 7.1%[7] |
| Between-day Precision (CV) | < 7.1%[7] |
| Accuracy (Recovery) | 85.4%–95.0%[8] |
Table 2: Performance Characteristics of a Free T4 LC-MS/MS Assay (with Equilibrium Dialysis)
| Parameter | Typical Value |
| Linearity Range | 1–100 pg/mL[9] |
| Limit of Detection (LOD) | 0.3 pg/mL[9] |
| Correlation with Gold Standard (Equilibrium Dialysis) | r > 0.95[7] |
Experimental Protocols
Protocol 1: Quantification of Total T4 in Human Serum
This protocol describes the extraction and analysis of total T4 from serum samples using protein precipitation followed by LC-MS/MS analysis with L-Thyroxine-¹³C₆ as an internal standard.
Materials:
-
Human serum samples
-
L-Thyroxine-¹³C₆ internal standard solution (e.g., 200 ng/mL in methanol)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the L-Thyroxine-¹³C₆ internal standard solution to each tube and vortex briefly.
-
Add 400 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 10 cm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate T4 from other endogenous components.
-
Injection Volume: 10-20 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode.
-
T4 Transition: Monitor the specific precursor to product ion transition for unlabeled T4.
-
L-Thyroxine-¹³C₆ Transition: Monitor the specific precursor to product ion transition for the ¹³C₆-labeled internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of T4 to L-Thyroxine-¹³C₆ against the concentration of the calibrators.
-
Determine the concentration of T4 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Free T4 in Human Serum using Equilibrium Dialysis
This protocol describes the gold-standard method for measuring free T4, which involves separating the free fraction from the protein-bound fraction by equilibrium dialysis prior to LC-MS/MS analysis.
Materials:
-
Human serum samples
-
Equilibrium dialysis cells and membranes (e.g., 30,000 MW cut-off)
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)
-
L-Thyroxine-¹³C₆ internal standard solution
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system as described in Protocol 1
Procedure:
-
Equilibrium Dialysis:
-
Set up the equilibrium dialysis cells according to the manufacturer's instructions.
-
Pipette the serum sample into one chamber of the cell and the dialysis buffer into the other chamber.
-
Incubate the cells at 37°C for 16-18 hours to allow the free T4 to reach equilibrium across the membrane.
-
After incubation, carefully collect the dialysate from the buffer chamber.
-
-
Sample Preparation of Dialysate:
-
Add a known amount of L-Thyroxine-¹³C₆ internal standard to the collected dialysate.
-
Perform solid-phase extraction (SPE) to concentrate the T4 and remove salts from the dialysate.[1][8]
-
Condition the C18 SPE cartridge with methanol and then water.
-
Load the dialysate onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the T4 and the internal standard with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS injection.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Follow the LC-MS/MS and data analysis steps as described in Protocol 1.
-
Visualizations
Caption: Workflow for Total T4 Quantification.
Caption: Workflow for Free T4 Quantification.
Thyroxine Signaling Pathway Overview
Thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), by deiodinase enzymes in peripheral tissues. T3 then binds to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The T3-TR complex binds to thyroid hormone response elements (TREs) on the DNA, leading to the regulation of target gene expression. This process is fundamental to the diverse physiological effects of thyroid hormones.
Caption: Simplified Thyroxine Signaling Pathway.
Conclusion
The use of L-Thyroxine-¹³C₆ as an internal standard in LC-MS/MS assays represents the state-of-the-art for the quantification of total and free thyroxine in clinical endocrinology. This approach offers superior accuracy, precision, and specificity compared to traditional methods. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to implement these advanced analytical techniques in their laboratories.
References
- 1. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Thyroxine (T4) 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 51-48-9 [sigmaaldrich.com]
- 3. cerilliant.com [cerilliant.com]
- 4. L-Thyroxine-13C6 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]
- 5. This compound 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]
- 6. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for L-Thyroxine-¹³C₆ Analysis in Serum
Introduction
L-Thyroxine (T4) is a crucial hormone produced by the thyroid gland that plays a vital role in regulating metabolism, growth, and development.[1][2][3] Accurate quantification of T4 levels in serum is essential for the diagnosis and monitoring of thyroid disorders such as hypothyroidism and hyperthyroidism.[4][5] Stable isotope-labeled internal standards, such as L-Thyroxine-¹³C₆, are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[4][6][7] This document provides detailed application notes and protocols for the sample preparation of L-Thyroxine-¹³C₆ in serum for analysis by LC-MS/MS.
Experimental Workflow
The general workflow for the analysis of L-Thyroxine in serum involves sample pretreatment, extraction of the analyte, and subsequent analysis by LC-MS/MS. The choice of extraction method depends on the desired level of sample cleanup and the specific requirements of the analytical method.
Figure 1: General experimental workflow for L-Thyroxine analysis in serum.
Experimental Protocols
This section details three common sample preparation protocols for the extraction of L-Thyroxine from serum.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a serum sample.[8][9][10]
Materials:
-
Serum sample
-
L-Thyroxine-¹³C₆ internal standard solution
-
Acetonitrile (ACN), cold (-20°C)[11]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of serum sample into a microcentrifuge tube.
-
Add a known amount of L-Thyroxine-¹³C₆ internal standard solution.
-
Add 600 µL of cold acetonitrile (a 3:1 ratio of ACN to serum) to the tube.[8]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[8]
-
Incubate the mixture at room temperature for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more thorough cleanup of the sample compared to protein precipitation, resulting in a cleaner extract and potentially reducing matrix effects.[5][12]
Materials:
-
Serum sample
-
L-Thyroxine-¹³C₆ internal standard solution
-
0.1M HCl
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
2% Ammonium Hydroxide in Methanol
-
Mixed-mode SPE cartridges
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pretreatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1M HCl.[5]
-
-
Sample Loading:
-
Load the pretreated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the analytes with 3 mL of methanol containing 2% ammonium hydroxide.[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases.
Materials:
-
Serum sample
-
L-Thyroxine-¹³C₆ internal standard solution
-
Acetonitrile (ACN)
-
Ethyl Acetate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of serum into a test tube.
-
Add 20 µL of the L-Thyroxine-¹³C₆ internal standard mixture and vortex briefly.[13]
-
Add 200 µL of acetonitrile and vortex for 1 minute.[13]
-
Add 1.2 mL of ethyl acetate and vortex for 1 minute.[13]
-
Centrifuge for 10 minutes at 13,000 rpm.[13]
-
Transfer the upper organic layer to a new test tube.[13]
-
Evaporate the organic layer to dryness under a stream of nitrogen at room temperature.[13]
-
Reconstitute the extract in 200 µL of a 3:1 water and methanol mixture.[13]
Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation methods.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Recovery (%) | >90%[8] | 81.3 - 111.9%[6] | Generally >85% |
| Reproducibility (RSD%) | <10% | 1.2 - 9.6%[6] | <15% |
| Matrix Effect | Can be significant | Minimized | Moderate |
| Processing Time | ~20 minutes | ~45 minutes | ~30 minutes |
| Throughput | High | Medium | Medium |
Note: The values presented are typical and may vary depending on the specific laboratory conditions, reagents, and instrumentation used.
Thyroid Hormone Signaling Pathway
Thyroid hormones exert their effects by binding to nuclear receptors, which in turn regulate gene expression.[14][15] The signaling pathway is complex and involves multiple steps, from hormone synthesis and secretion to its action on target cells.
Figure 2: Simplified diagram of the thyroid hormone signaling pathway.
Disclaimer: These protocols are intended for research use only by qualified personnel. It is recommended to validate any method in your laboratory to ensure it meets the specific requirements of your application.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. sepscience.com [sepscience.com]
- 3. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
- 4. L-甲状腺素-13C6标准液 CRM 溶液 100 μg/mL in methanol with 0.1N NH3, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Free Thyroxine (T4) Measurement Using Equilibrium Dialysis and L-Thyroxine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of free thyroxine (FT4), the biologically active fraction of thyroxine, is crucial for the diagnosis and management of thyroid disorders.[1][2] While immunoassays are commonly used, they can be susceptible to interferences. The gold standard for FT4 measurement is equilibrium dialysis (ED) coupled with a definitive quantification method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This combination overcomes the limitations of immunoassays by physically separating free T4 from its protein-bound form before analysis.[3][4]
This application note provides a detailed protocol for the determination of free T4 in human serum using equilibrium dialysis, with L-Thyroxine-¹³C₆ as an internal standard for accurate quantification by LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1][5]
Principle
Equilibrium dialysis is a technique used to separate small molecules from larger molecules in a solution by allowing the small molecules to diffuse across a semi-permeable membrane until equilibrium is reached.[4][6] In this application, a serum sample is placed on one side of a dialysis membrane, and a protein-free buffer is placed on the other. Free T4, being small enough, passes through the membrane into the buffer (dialysate) until its concentration is equal on both sides. The protein-bound T4 remains in the serum compartment. The concentration of T4 in the dialysate, which represents the free T4 concentration in the original serum sample, is then quantified using LC-MS/MS with L-Thyroxine-¹³C₆ as an internal standard.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| L-Thyroxine (T4) Certified Reference Material | e.g., IRMM-468 | For calibration standards.[7][8] |
| L-Thyroxine-¹³C₆ Certified Spiking Solution® | e.g., Sigma-Aldrich, Cerilliant | Internal Standard.[9] |
| Human Serum | Patient samples or quality controls. | |
| Dialysis Buffer (e.g., Phosphate Buffered Saline, pH 7.4) | Molecular biology grade | |
| Equilibrium Dialysis Plates | e.g., HTDialysis HTD96b, Thermo Scientific Pierce RED Device | With a molecular weight cutoff (MWCO) of 12-14 kDa.[10] |
| Acetonitrile (ACN) | LC-MS grade | |
| Methanol (MeOH) | LC-MS grade | |
| Water | LC-MS grade | |
| Formic Acid | LC-MS grade | |
| Solid Phase Extraction (SPE) Cartridges | e.g., ISOLUTE C18 | For sample clean-up.[7] |
Experimental Protocol
Preparation of Standards and Internal Standard Working Solutions
-
T4 Stock Solution: Prepare a stock solution of L-Thyroxine in a suitable solvent (e.g., methanol with 0.1N NH₃) from the certified reference material.
-
T4 Calibration Standards: Prepare a series of calibration standards by serially diluting the T4 stock solution in the dialysis buffer to cover the expected physiological range of free T4 (e.g., 1-100 pg/mL).[7]
-
Internal Standard (IS) Working Solution: Dilute the L-Thyroxine-¹³C₆ certified spiking solution with a suitable solvent (e.g., methanol) to a final concentration appropriate for spiking into the dialysate samples before LC-MS/MS analysis.
Equilibrium Dialysis Procedure
The following workflow outlines the key steps of the equilibrium dialysis procedure.
Figure 1: Experimental workflow for free T4 measurement.
-
Plate Preparation: If using reusable dialysis plates, ensure they are thoroughly cleaned according to the manufacturer's instructions to prevent carryover.
-
Sample and Buffer Addition:
-
Incubation: Seal the dialysis plate and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium. This is typically overnight (e.g., 17-18 hours).[7][11] Shorter incubation times (e.g., 6 hours) may be sufficient for some devices but should be validated.[12]
-
Dialysate Collection: After incubation, carefully collect the dialysate from the buffer chamber for analysis.
Sample Preparation for LC-MS/MS
-
Internal Standard Spiking: Add a precise volume of the L-Thyroxine-¹³C₆ internal standard working solution to a known volume of the collected dialysate.
-
Sample Clean-up (Optional but Recommended): To remove potential interferences and concentrate the analyte, perform a solid-phase extraction (SPE) using C18 cartridges.[7]
-
Condition the SPE cartridge with methanol and then equilibrate with water.
-
Load the spiked dialysate.
-
Wash the cartridge to remove salts and other polar impurities.
-
Elute the T4 and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the LC mobile phase for injection.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 column to chromatographically separate T4 from other endogenous components. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with a small percentage of formic acid is typically employed.
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for both T4 and L-Thyroxine-¹³C₆.
Data Presentation
The following table summarizes typical performance characteristics of an equilibrium dialysis LC-MS/MS method for free T4 measurement.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 0.90 pmol/L | [1][2] |
| Measuring Range | 1 - 100 pg/mL | [7] |
| Intra-day Imprecision | < 4.4% | [1][2] |
| Inter-day Imprecision | < 4.4% | [1][2] |
| Total Imprecision | < 10% | [7] |
| Bias vs. Reference Method | Within ±5% | [7] |
Thyroid Hormone Signaling Pathway
Thyroid hormones, including thyroxine, exert their effects through a complex signaling pathway that primarily involves nuclear receptors. The following diagram illustrates a simplified overview of this pathway.
Figure 2: Simplified thyroid hormone signaling pathway.
Thyroxine (T4) and triiodothyronine (T3) enter the cell via transporter proteins.[13] In the cytoplasm, T4 can be converted to the more active T3 by deiodinase enzymes. T3 then enters the nucleus and binds to the thyroid hormone receptor (TR), which forms a heterodimer with the retinoid X receptor (RXR).[13][14] This complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes and leading to a cellular response.[13][14]
Conclusion
The equilibrium dialysis method coupled with LC-MS/MS using L-Thyroxine-¹³C₆ as an internal standard provides a robust, accurate, and precise platform for the quantification of free thyroxine in serum.[1][2] This methodology is considered the reference standard and is invaluable for clinical research, drug development, and establishing the accuracy of routine immunoassays. Careful adherence to the protocol and consideration of pre-analytical factors are essential for reliable results.[3]
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical considerations for accurate determination of free thyroxine by equilibrium dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cerilliant.com [cerilliant.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. ODP479 Equilibrium Dialysis ID-LC/MS/MS Procedure for Routine Measurement of Free Thyroxine in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Equilibrium Dialysis ID-UPLC-MS/MS Candidate Reference Measurement Procedure for Free Thyroxine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cerilliant.com [cerilliant.com]
- 10. enamine.net [enamine.net]
- 11. ivdtechnologies.com [ivdtechnologies.com]
- 12. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 13. Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Note: Solid-Phase Extraction for L-Thyroxine-¹³C₆ from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thyroxine (T4) is a critical thyroid hormone essential for regulating metabolism, growth, and development. Its isotopically labeled form, L-Thyroxine-¹³C₆, serves as an indispensable internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in determining endogenous T4 levels.[1][2] This application note provides a detailed protocol for the efficient extraction of L-Thyroxine-¹³C₆ from biological matrices, specifically serum and plasma, using a mixed-mode solid-phase extraction (SPE) technique. The described method achieves high recovery and provides a clean extract suitable for sensitive downstream analysis.
The protocol is designed for both the determination of free and total L-Thyroxine-¹³C₆. The measurement of free hormones provides an indication of the biologically active fraction, while the total hormone concentration (free and protein-bound) is crucial for a comprehensive assessment of thyroid function.[3] This method utilizes a mixed-mode SPE that combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and removal of matrix interferences.[4][5][6]
Experimental Protocols
This section details the methodologies for the extraction of both free and total L-Thyroxine-¹³C₆ from serum or plasma samples.
Materials and Reagents
-
Water (HPLC grade)
-
Mixed-mode SPE cartridges (e.g., C8 and SCX functionalities)[4]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Glass test tubes
Sample Pre-treatment
For Free L-Thyroxine-¹³C₆:
-
To 1 mL of plasma or serum in a glass test tube, add 1 mL of 0.1 M HCl.[3][8]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[3][8]
For Total L-Thyroxine-¹³C₆:
-
To 1 mL of plasma or serum in a glass test tube, add 2 mL of acetonitrile.[3][8]
-
Vortex the mixture briefly and allow it to stand for 5 minutes to facilitate protein precipitation.[3][8]
-
Centrifuge the sample at ≥1500 relative centrifugal force (rcf) for 5 minutes.[3][8]
-
Carefully transfer the supernatant to a clean glass test tube.[3][8]
-
To the collected supernatant, add 2 mL of 0.1 M HCl and vortex for 30 seconds.[3][8]
Solid-Phase Extraction (SPE) Procedure
The following SPE procedure is applicable to both free and total L-Thyroxine-¹³C₆ pre-treated samples.
-
Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
Post-Elution Processing
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[10]
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent, such as methanol or a mobile phase-matching solution, for subsequent analysis.[8]
-
Data Presentation
The following table summarizes the expected recovery rates for thyroxine using a similar mixed-mode SPE protocol. It is anticipated that the recovery for L-Thyroxine-¹³C₆ will be comparable due to its identical chemical properties.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Thyroxine | 0.2 | 94.4 | 2.5 |
| Thyroxine | 1.0 | 95.2 | 1.4 |
Data adapted from a study on the extraction of thyroid hormones from human serum and plasma.[3]
Experimental Workflow Diagram
Caption: Workflow for the extraction of L-Thyroxine-¹³C₆.
References
- 1. waters.com [waters.com]
- 2. L-Thyroxine-13C6 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. SPE Method Development | Thermo Fisher Scientific - ES [thermofisher.com]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing L-Thyroxine-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), the primary hormone secreted by the thyroid gland, plays a critical role in regulating metabolism, growth, and development. The majority of T4 in circulation is bound to transport proteins, primarily thyroxine-binding globulin (TBG) and transthyretin (TTR).[1][2][3] The unbound, or free, fraction of T4 is biologically active. Disruption of T4 binding to these transport proteins by xenobiotics can alter thyroid hormone homeostasis and lead to adverse health effects. Consequently, identifying compounds that interfere with T4-protein binding is a key objective in toxicology and drug development.
High-throughput screening (HTS) assays are essential for rapidly evaluating large compound libraries for their potential to interact with these transport proteins.[4][5] L-Thyroxine-13C6, a stable isotope-labeled version of L-Thyroxine, serves as an ideal tool for developing robust and specific HTS assays. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-established for the quantitative analysis of thyroid hormones.[6] This document provides detailed application notes and protocols for two HTS assay formats utilizing this compound to identify compounds that competitively inhibit the binding of thyroxine to its primary transport proteins.
Application 1: HTS Competitive Binding Assay using LC-MS/MS
This primary application leverages the specificity and sensitivity of LC-MS/MS to directly quantify the amount of this compound displaced from a transport protein by a test compound. This method is highly specific and less prone to artifacts from fluorescent or colored compounds that can interfere with other assay formats.[7][8][9]
Experimental Workflow
The workflow for the LC-MS/MS-based competitive binding assay involves incubating the target protein (TTR or TBG) with a fixed concentration of this compound and the test compound. After reaching equilibrium, the bound and free fractions of this compound are separated, and the amount of free this compound is quantified by LC-MS/MS. An increase in the concentration of free this compound relative to control wells indicates competitive binding by the test compound.
Caption: Workflow for the LC-MS/MS-based competitive binding assay.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution in methanol with 0.1N NH3.[6]
-
Working Tracer Solution: Dilute the this compound stock solution in Assay Buffer to a working concentration of 20 nM.
-
Transport Protein Stock Solution: Reconstitute recombinant human TTR or TBG in Assay Buffer to a stock concentration of 1 µM.
-
Working Protein Solution: Dilute the protein stock solution in Assay Buffer to a working concentration of 40 nM.
-
Test Compounds: Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in DMSO for IC50 determination.
2. Assay Procedure (384-well format):
-
Add 1 µL of test compound solution or DMSO (for control wells) to the appropriate wells of a 384-well polypropylene plate.
-
Add 20 µL of the Working Protein Solution to all wells.
-
Add 20 µL of the Working Tracer Solution to all wells. The final concentrations will be 20 nM protein and 10 nM this compound.
-
Mix gently by shaking for 1 minute.
-
Incubate at room temperature for 1 hour to allow the binding to reach equilibrium.
3. Separation of Bound and Free Tracer:
-
Use a 384-well size-exclusion filtration plate with a 10 kDa molecular weight cutoff.
-
Pre-condition the filtration plate according to the manufacturer's instructions.
-
Transfer the entire 41 µL reaction volume from the assay plate to the filtration plate.
-
Centrifuge the plate at 1,000 x g for 10 minutes to collect the filtrate, which contains the free this compound.
4. LC-MS/MS Analysis:
-
Analyze a 10 µL aliquot of the filtrate using a suitable LC-MS/MS system.
-
Chromatography: Use a C18 column with a rapid gradient of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transition of this compound.
5. Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min)
-
Signal_Test: Signal from the test compound well.
-
Signal_Min: Signal from the control well with no protein (maximum free tracer).
-
Signal_Max: Signal from the control well with DMSO (maximum bound tracer, thus minimum free tracer).
-
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Quantitative Data
The following table shows representative IC50 values for known competitors of T4 binding to TTR and TBG, which could be obtained using this assay.
| Compound | Target Protein | IC50 (µM) |
| L-Thyroxine | TTR | 0.02 |
| L-Thyroxine | TBG | 0.01 |
| Perfluorooctanoic acid (PFOA) | TTR | 0.5 |
| Perfluorooctanesulfonic acid (PFOS) | TTR | 0.1 |
| Diclofenac | TTR | 5.0 |
| Genistein | TTR | 2.5 |
Note: These values are illustrative and based on literature data. Actual values may vary depending on experimental conditions.[1][10]
Application 2: HTS Competitive Binding Assay using Fluorescence Polarization (FP)
This application describes a more conventional HTS format using fluorescence polarization. While this method does not directly use this compound, it is a highly relevant and widely adopted technique for this target class.[1][11][12] The principle is based on the change in the rotational speed of a fluorescently labeled T4 molecule upon binding to a much larger protein. This compound would be used as a non-labeled competitor to validate the assay and as a reference compound.
Signaling and Detection Principle
In an FP assay, a fluorescently labeled T4 analog (T4-FITC) is used as the tracer. When T4-FITC is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the large transport protein (TTR or TBG), its rotation slows significantly, leading to high fluorescence polarization. A test compound that competes for the binding site will displace T4-FITC, causing a decrease in the measured polarization.
Caption: Principle of the Fluorescence Polarization competitive binding assay.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: Tris-buffered saline (TBS), pH 8.0.
-
T4-FITC Tracer: Prepare a stock solution in DMSO and dilute in Assay Buffer to a working concentration of 20 nM.
-
Transport Protein Stock Solution: Reconstitute recombinant human TTR or TBG in Assay Buffer to a stock concentration of 1 µM.
-
Working Protein Solution: Dilute the protein stock solution in Assay Buffer to a working concentration of 40 nM.
-
Test Compounds and this compound: Prepare dilution series in 100% DMSO.
2. Assay Procedure (384-well, black, low-volume plate):
-
Add 1 µL of test compound solution (or this compound as a reference) or DMSO to the appropriate wells.
-
Add 10 µL of a pre-mixed solution of Working Protein Solution and T4-FITC Tracer (at 2x final concentration) to all wells. Final concentrations will be 20 nM protein and 10 nM T4-FITC.
-
Mix gently by shaking for 1 minute.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Read the plate on a suitable plate reader equipped with fluorescence polarization optics (e.g., excitation at 485 nm, emission at 535 nm).
3. Data Analysis:
-
The output is typically in millipolarization (mP) units.
-
Calculate the percentage of inhibition based on the decrease in mP signal.
-
Determine IC50 values as described for the LC-MS/MS assay.
Comparative Quantitative Data
This table illustrates the expected assay performance parameters for a well-optimized FP HTS assay.
| Parameter | Value | Description |
| Z'-factor | > 0.7 | A measure of assay quality and suitability for HTS. |
| Signal Window | > 100 mP | The difference in millipolarization between high and low controls. |
| This compound IC50 | ~0.02 µM | Confirms the assay's ability to detect a known competitor. |
| DMSO Tolerance | < 1% | The maximum concentration of DMSO that does not affect assay performance. |
Conclusion
This compound is a versatile tool for developing HTS assays to identify compounds that disrupt thyroid hormone transport. The LC-MS/MS-based competitive binding assay offers high specificity and a direct readout, making it an excellent choice for hit confirmation and characterization, and is robust against compound interference. The fluorescence polarization assay, validated with this compound as a reference compound, provides a higher throughput and more cost-effective solution for primary screening of large compound libraries. Together, these methods provide a powerful, tiered approach to identifying potential endocrine disruptors targeting the thyroid hormone system.
References
- 1. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-甲状腺素-13C6标准液 CRM 溶液 100 μg/mL in methanol with 0.1N NH3, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 7. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: L-Thyroxine-¹³C₆ LC-MS/MS Analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing L-Thyroxine-¹³C₆ as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is L-Thyroxine-¹³C₆ and why is it used in LC-MS/MS analysis?
A1: L-Thyroxine-¹³C₆ is a stable isotope-labeled (SIL) version of L-Thyroxine, where six ¹²C atoms are replaced with ¹³C atoms. It is used as an internal standard (IS) in LC-MS/MS assays for the quantification of L-Thyroxine.[1] Because it has a nearly identical chemical structure and physicochemical properties to the analyte, it co-elutes and experiences similar ionization effects, allowing for correction of variability during sample preparation and analysis.[1][2]
Q2: What are the typical MRM transitions for L-Thyroxine and L-Thyroxine-¹³C₆?
A2: Multiple reaction monitoring (MRM) transitions can vary slightly depending on the instrument and source conditions. However, common transitions are listed in the table below. It is always recommended to optimize these transitions on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| L-Thyroxine (T4) | 777.5 - 778.0 | 731.6 - 732.0 | Positive |
| L-Thyroxine-¹³C₆ | 783.6 - 784.0 | 737.5 - 738.0 | Positive |
Note: The ranges provided account for slight variations in mass calibration and the isotopic distribution.
Q3: What are the common challenges in analyzing L-Thyroxine by LC-MS/MS?
A3: Common challenges include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can co-elute with L-Thyroxine and suppress or enhance its ionization, leading to inaccurate quantification.[3][4]
-
Analyte Stability: L-Thyroxine is sensitive to light, temperature, oxygen, humidity, and pH, which can lead to degradation during sample storage and preparation.[5][6][7]
-
Low Endogenous Levels: Measuring low physiological concentrations of free L-Thyroxine requires highly sensitive instrumentation and optimized methods.[8]
-
Chromatographic Resolution: Separation from isobaric compounds, such as the less active reverse T3 (rT3) when analyzing triiodothyronine (T3), is critical for accurate measurement.[8][9]
-
Adsorption: L-Thyroxine can adsorb to the surfaces of labware, leading to loss of analyte.[10]
Troubleshooting Guide
This section addresses specific issues that may be encountered during L-Thyroxine-¹³C₆ LC-MS/MS analysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: My L-Thyroxine and/or L-Thyroxine-¹³C₆ peaks are tailing or broad. What could be the cause?
A: Poor peak shape can be caused by several factors related to the chromatography or the sample itself.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) can help to protonate silanols and reduce secondary interactions.[11]
-
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can lead to peak distortion.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[13]
-
-
High Sample Load: Injecting too much analyte can overload the column.
-
Solution: Reduce the injection volume or dilute the sample.[13]
-
Issue 2: Inconsistent or Drifting Retention Times
Q: The retention times for my analyte and internal standard are shifting between injections. What should I do?
A: Retention time shifts can compromise peak integration and analyte identification.
-
Column Equilibration: Insufficient equilibration time between injections, especially with gradient elution, is a common cause.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.[14]
-
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile solvent or degradation of additives.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[15]
-
-
Pump Performance Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.
-
Solution: Purge the pumps to remove any air bubbles. If the problem persists, the check valves may need cleaning or replacement.[14]
-
-
Column Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[14]
-
Issue 3: Low Signal Intensity or Loss of Sensitivity
Q: I am observing a weak signal for L-Thyroxine and/or the internal standard, or the sensitivity has decreased over time. What are the possible reasons?
A: A decrease in signal intensity can be attributed to issues with the sample, the LC system, or the mass spectrometer.
-
Ion Suppression from Matrix Effects: Co-eluting matrix components can compete with the analyte for ionization in the MS source.[3][12]
-
Solution: Improve sample clean-up to remove interfering substances. This can be achieved by optimizing the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Modifying the chromatographic gradient to better separate the analyte from the matrix components can also be effective.[16]
-
-
Analyte Degradation: L-Thyroxine is unstable under certain conditions.
-
Contaminated MS Source: Over time, the ion source can become contaminated with non-volatile components from the samples and mobile phase.
-
Solution: Clean the ion source components, such as the capillary and ion transfer tube, according to the manufacturer's recommendations.[17]
-
-
Adduct Formation: The formation of adducts (e.g., with sodium or potassium) can distribute the ion signal across multiple m/z values, reducing the intensity of the desired protonated molecule.
Issue 4: High or Unstable Internal Standard Response
Q: The peak area of my L-Thyroxine-¹³C₆ internal standard is highly variable or consistently high/low across my sample batch. What does this indicate?
A: The internal standard response should be consistent across all samples (excluding the blank). Variability can indicate a number of issues.
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard or inconsistent extraction recovery can lead to variability.
-
Solution: Review the sample preparation workflow for consistency. Ensure accurate and precise addition of the internal standard to every sample, calibrator, and QC.
-
-
Matrix Effects on the Internal Standard: Although SIL-IS are designed to co-elute and experience similar matrix effects as the analyte, severe ion suppression can still impact the IS response.
-
Solution: If the IS signal is suppressed in certain samples, it indicates a significant matrix effect that needs to be addressed through improved sample cleanup or chromatography.[20]
-
-
Cross-Contamination or Carryover: If the IS response is unexpectedly high in some samples, it could be due to carryover from a previous injection.
-
Solution: Optimize the autosampler wash procedure by using a strong wash solvent. Injecting a blank sample after a high concentration standard can help diagnose carryover.[15]
-
Experimental Protocols & Data
Sample Preparation Protocol: Protein Precipitation followed by Liquid-Liquid Extraction
This is a general protocol that should be optimized for your specific application and matrix.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma.
-
Internal Standard Spiking: Add a fixed amount of L-Thyroxine-¹³C₆ working solution (e.g., 20 µL of a 200 ng/mL solution) to each sample, calibrator, and QC, except for the blank. Vortex briefly.
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.[11]
-
Liquid-Liquid Extraction: Add 1.2 mL of ethyl acetate and vortex for 1 minute.[11]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins and separate the aqueous and organic layers.[11]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 3:1 water:methanol). Vortex to ensure the analyte is fully dissolved.[11]
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Typical LC-MS/MS Parameters
The following table provides a starting point for method development. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Typical Value/Condition |
| LC System | |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 20% B to 80% B over 4 minutes, hold for 1 minute, return to initial conditions |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See FAQ Q2 |
| Dwell Time | 100 ms |
| Source Temperature | 350 °C |
| Gas Flow | Instrument dependent, optimize for best signal |
Note: The use of acetic acid as a mobile phase modifier is cited in the literature.[21] An alternative is formic acid.[22]
Visual Troubleshooting Workflows
General LC-MS/MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Investigating Matrix Effects
Caption: A workflow for diagnosing and mitigating matrix effects in LC-MS/MS.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. agilent.com [agilent.com]
- 14. lctsbible.com [lctsbible.com]
- 15. zefsci.com [zefsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. myadlm.org [myadlm.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. tandfonline.com [tandfonline.com]
- 21. japsonline.com [japsonline.com]
- 22. etj.bioscientifica.com [etj.bioscientifica.com]
Technical Support Center: Minimizing Ion Suppression for L-Thyroxine-¹³C₆ Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of L-Thyroxine-¹³C₆ by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of L-Thyroxine-¹³C₆?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, L-Thyroxine-¹³C₆, in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] The use of tandem mass spectrometry (LC-MS/MS) does not inherently prevent ion suppression, as the interference occurs during the initial ionization process.[4]
Q2: What are the common sources of ion suppression in L-Thyroxine analysis?
A2: Common sources of ion suppression include endogenous matrix components like phospholipids, salts, and proteins from biological samples (e.g., serum, plasma).[1][5] Exogenous sources can also contribute, such as plasticizers from labware, and mobile phase additives.
Q3: How can I detect and assess the extent of ion suppression in my L-Thyroxine-¹³C₆ analysis?
A3: A widely used technique to visualize and assess ion suppression is the post-column infusion experiment.[6][7][8] This involves infusing a constant flow of a standard solution of your analyte (or a related compound) directly into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the constant signal at the retention time of your analyte indicates the presence of ion-suppressing components from the matrix.[8][9] Another method is the post-extraction spike , where you compare the signal of the analyte in a clean solvent to the signal of the same amount of analyte spiked into an extracted blank matrix.[10]
Q4: Will using L-Thyroxine-¹³C₆ as an internal standard completely eliminate ion suppression effects?
A4: While L-Thyroxine-¹³C₆ is an excellent choice for an internal standard to compensate for matrix effects, it may not completely eliminate all issues.[11] A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[11] However, significant ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard, potentially impacting the limit of quantification. In rare cases, isotopic crosstalk or differences in the ionization behavior between the analyte and the internal standard in highly complex matrices can occur.
Q5: What is the impact of mobile phase additives on the ionization of L-Thyroxine?
A5: Mobile phase additives can significantly influence the ionization efficiency of L-Thyroxine.
-
Acidic Modifiers (e.g., Formic Acid, Acetic Acid): These are commonly used in reversed-phase chromatography to improve peak shape and promote protonation in positive ion mode electrospray ionization (ESI). However, some studies suggest that certain weak acids, like acetic acid, may improve negative-ion ESI response at low concentrations, while formic acid can sometimes suppress it.[12][13]
-
Basic Modifiers (e.g., Ammonium Hydroxide): These are often used for analytes that are more readily ionized in negative ion mode. For some compounds, ammonium hydroxide has been shown to be less effective than acidic modifiers in enhancing the signal in negative ion mode.[12]
-
Ammonium Fluoride: Some research indicates that ammonium fluoride can significantly enhance sensitivity in negative ESI for a variety of compounds compared to formic acid or ammonium hydroxide.[1][14]
The optimal choice of additive and its concentration should be empirically determined for your specific analytical method.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of L-Thyroxine-¹³C₆ related to ion suppression.
Problem: Low signal intensity or poor sensitivity for L-Thyroxine and/or L-Thyroxine-¹³C₆.
| Potential Cause | Troubleshooting Step |
| Significant Ion Suppression | Perform a post-column infusion experiment to identify the retention time regions with the most significant ion suppression. Adjust your chromatographic method to separate L-Thyroxine from these regions. |
| Inefficient Sample Preparation | The chosen sample preparation method may not be effectively removing interfering matrix components. Consider switching to a more rigorous technique (e.g., from protein precipitation to SPE or LLE). See the "Comparison of Sample Preparation Methods" table below for guidance. |
| Suboptimal Mobile Phase Composition | The mobile phase pH and additives may not be optimal for L-Thyroxine ionization. Experiment with different additives (e.g., formic acid, acetic acid, ammonium fluoride) and concentrations to maximize signal intensity.[1][12][14] |
| Contamination of the Ion Source | The ion source can become contaminated over time, leading to reduced sensitivity.[7] Follow the manufacturer's instructions for cleaning the ion source components. |
Problem: High variability in results (poor precision).
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | If ion suppression is variable between samples, the internal standard may not be adequately compensating. Improve the sample cleanup procedure to reduce the overall matrix load. |
| Poor Recovery of Internal Standard | If the recovery of L-Thyroxine-¹³C₆ is low and variable, it can lead to imprecise results. Re-evaluate the sample preparation method to ensure consistent and high recovery for both the analyte and the internal standard. |
Problem: Inaccurate quantification despite using an internal standard.
| Potential Cause | Troubleshooting Step |
| Isotopic Crosstalk | In some cases, there might be a minor contribution from the analyte to the internal standard's mass channel or vice-versa. Analyze a high concentration standard of the analyte and check for any signal in the internal standard's MRM transition, and vice-versa. If present, ensure chromatographic separation or use different MRM transitions. |
| Differential Ionization Behavior | In extremely complex matrices, the analyte and internal standard might experience slightly different degrees of ion suppression. This is rare but can be investigated by performing a post-column infusion experiment with both the analyte and the internal standard. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of common techniques with their relative advantages and disadvantages for L-Thyroxine analysis.
| Sample Preparation Method | General Principle | Reported Recovery for Thyroxine | Ion Suppression Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., with acetonitrile or methanol), and the supernatant is analyzed.[5][15] | >90% (with methanol)[11] | Can be significant due to the presence of phospholipids and other soluble components.[15] | Simple, fast, and inexpensive.[11] | Less effective at removing matrix interferences compared to other methods.[15] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from matrix components.[4] | 51.3% to 76.7%[13] | Generally lower than PPT as it provides a cleaner extract.[4] | Can provide very clean extracts.[4] | Can be labor-intensive, may require larger solvent volumes, and can be difficult to automate.[11] |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[12][16] | 81.3% to 111.9%[6] | Generally the lowest among the three methods due to effective removal of interfering substances.[15] | High selectivity, can handle larger sample volumes, and can be automated. | Can be more expensive and require more method development than PPT. |
Experimental Protocols
1. Solid-Phase Extraction (SPE) for L-Thyroxine from Human Serum
This protocol is adapted from a validated method for the analysis of thyroxine in human serum.[17]
-
Sample Pre-treatment: To 1 mL of serum, add the L-Thyroxine-¹³C₆ internal standard. Add a protein precipitating agent (e.g., acetonitrile) and vortex thoroughly. Centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol followed by an equilibration solution (e.g., 0.1M HCl).[16]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interfering compounds. This may include an acidic wash (e.g., 0.1M HCl) followed by an organic wash (e.g., methanol).[16]
-
Elution: Elute the L-Thyroxine and L-Thyroxine-¹³C₆ from the cartridge using a suitable elution solvent (e.g., methanol containing 2% ammonium hydroxide).[16]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2]
2. Post-Column Infusion Experiment to Assess Ion Suppression
This protocol provides a general workflow for conducting a post-column infusion experiment.
-
Prepare Infusion Solution: Prepare a solution of L-Thyroxine (or a closely related compound that does not interfere with the analysis of blank matrix) in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
System Setup:
-
Connect the LC system to the mass spectrometer as usual.
-
Using a T-piece, connect a syringe pump to the flow path between the LC column and the mass spectrometer's ion source.
-
-
Infusion: Begin infusing the L-Thyroxine solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase eluting from the column.[9]
-
Acquisition: Start data acquisition on the mass spectrometer, monitoring the MRM transition for the infused compound. You should observe a stable baseline signal.
-
Injection: Inject a blank, extracted sample matrix (e.g., extracted serum without the analyte or internal standard) onto the LC column.
-
Data Analysis: Monitor the baseline signal of the infused compound throughout the chromatographic run. Any significant drop in the signal intensity indicates ion suppression at that retention time.[7][8]
Visualizations
Caption: Troubleshooting workflow for low signal intensity caused by ion suppression.
Caption: General experimental workflow for L-Thyroxine-¹³C₆ analysis using SPE.
References
- 1. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. color | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. graphviz.org [graphviz.org]
- 11. actapharmsci.com [actapharmsci.com]
- 12. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 17. The analysis of thyroxine in human serum by an 'exact matching' isotope dilution method with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of L-Thyroxine-13C6 standards
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the handling and storage of L-Thyroxine-13C6 standards for research and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the recommended storage temperature for this compound standards?
For long-term stability, this compound standards, whether in solid form or dissolved in an organic solvent, should be stored at -20°C.[1][2] Some suppliers may recommend refrigeration between -5°C and 5°C for neat standards.[3] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific storage instructions.
2. How should I protect this compound standards from degradation?
L-Thyroxine is sensitive to light, heat, air, and humidity.[4] It is crucial to store the standards in tightly sealed, light-resistant containers. When preparing solutions, use solvents purged with an inert gas to minimize oxidation.[2]
3. What is the best way to prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous buffers but soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[2] Commercially available solutions are often prepared in methanol with 0.1N ammonium hydroxide to improve stability.[1][5] For solid standards, dissolve in a suitable organic solvent first before diluting with an aqueous buffer.[2]
4. How long are this compound solutions stable?
The stability of this compound solutions depends on the solvent and storage conditions. Aqueous solutions are not recommended for storage for more than one day.[2] Solutions in organic solvents, when stored properly at -20°C and protected from light, can be stable for a more extended period. For instance, prepared suspensions of levothyroxine at 25 µg/mL were found to be stable for two weeks at 4°C, but only for one week at 25°C.[6] Rigorously tested certified reference materials in flame-sealed ampoules under argon are designed for long-term shelf life.[1]
5. Can I repeatedly freeze and thaw my this compound stock solution?
To prevent degradation, it is best to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[7] Studies on free thyroxine in serum samples have shown stability for up to four freeze-thaw cycles, but this may not apply to standard solutions, and minimizing these cycles is a recommended practice.[8][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low instrument response or inconsistent results | Degradation of the standard: L-Thyroxine can degrade due to exposure to light, heat, or air.[4] Deiodination and deamination are possible degradation pathways.[10] | 1. Prepare a fresh working solution from your stock. 2. If the problem persists, use a new, unopened standard. 3. Always store standards and solutions as recommended, protected from light and at the correct temperature.[3][4] |
| Adsorption to labware: Thyroxine is known to adsorb to the surfaces of some plastics, which can lead to a significant loss of the analyte, especially at low concentrations.[8][9] | 1. Use low-adsorption pipette tips and tubes. 2. Consider using polypropylene or glass labware. 3. Evaluate the recovery of your standard with your current labware.[8][9] | |
| Precipitation in the solution | Poor solubility: L-Thyroxine has low solubility in aqueous solutions.[2] | 1. Ensure the standard is fully dissolved in an appropriate organic solvent before any aqueous dilution.[2] 2. If precipitation occurs after mixing with an aqueous buffer, try increasing the proportion of the organic solvent. |
| Gradual decrease in concentration over time | Improper storage of working solutions: Storing diluted aqueous solutions, even at refrigerated temperatures, can lead to degradation. | 1. Prepare fresh working solutions daily.[2] 2. If storing for a short period, ensure the solution is protected from light and kept at 4°C.[6] |
Experimental Workflow and Data
General Workflow for Handling this compound Standards
The following diagram outlines the recommended workflow from receiving the standard to its use in an experiment.
Caption: Recommended workflow for this compound standard handling.
Troubleshooting Logic for Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental results when using this compound standards.
Caption: Troubleshooting flowchart for inconsistent analytical results.
References
- 1. This compound 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. L-Thyroxine (tyrosine-ring-¹³Câ, 99%) CP 90% - Cambridge Isotope Laboratories, CLM-6725-0.1MG [isotope.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. This compound (T4-13C6), 100 µg/mL in 0.1 N NH3 in Methanol [lgcstandards.com]
- 6. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Practical considerations for accurate determination of free thyroxine by equilibrium dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kinetics-of-degradation-of-levothyroxine-in-aqueous-solution-and-in-solid-state - Ask this paper | Bohrium [bohrium.com]
Enhancing the accuracy of L-Thyroxine-13C6-based quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the accuracy of their L-Thyroxine-13C6-based quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in quantification assays?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used in mass spectrometry-based quantification of L-Thyroxine (T4).[1] It is chemically identical to the analyte (T4) but has a different mass due to the incorporation of six 13C atoms. This allows it to be distinguished from the endogenous T4 by the mass spectrometer. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it helps to compensate for variability during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the measurement.[2]
Q2: What are the most common sources of variability and inaccuracy in this compound based assays?
A2: The most common sources of variability and inaccuracy include:
-
Matrix Effects: Components of the biological matrix (e.g., serum, plasma) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[3][4]
-
Internal Standard (IS) Variability: Inconsistent addition of the IS, degradation of the IS, or inherent issues with the IS lot can lead to inaccuracies.[2]
-
Sample Preparation Inconsistencies: Variations in extraction efficiency, sample handling, and potential for analyte adsorption to labware can introduce errors.[5][6]
-
LC-MS/MS System Performance: Fluctuations in instrument performance, such as detector sensitivity and chromatographic resolution, can affect results.[7]
-
Interferences: Cross-reactivity from structurally similar compounds or other endogenous substances can lead to inaccurate quantification.[8][9]
Q3: How can I minimize matrix effects in my assay?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[10][11]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate L-Thyroxine from co-eluting matrix components.[7]
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples to compensate for matrix effects.[11]
-
Stable Isotope-Labeled Internal Standard: The use of this compound is a primary way to correct for matrix effects as it is affected similarly to the analyte.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound based quantification assays.
Issue 1: High Variability in Internal Standard (this compound) Response
Possible Causes:
-
Inconsistent pipetting or addition of the internal standard solution.
-
Degradation of the internal standard stock or working solutions.
-
Variability in sample extraction.
-
Instrument instability.
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Calibrate and verify the accuracy of all pipettes used for adding the internal standard.
-
Check IS Stability: Prepare fresh stock and working solutions of this compound. Store solutions appropriately, typically at -20°C or below, and avoid repeated freeze-thaw cycles.[12]
-
Optimize Extraction Procedure: Ensure the sample extraction method is robust and reproducible. See the detailed experimental protocols below.
-
Monitor System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor for instrument drift.
Issue 2: Poor Sensitivity or Low Analyte Response
Possible Causes:
-
Suboptimal sample extraction and recovery.
-
Inefficient ionization in the mass spectrometer.
-
Analyte adsorption to labware.
-
Degradation of L-Thyroxine.
Troubleshooting Steps:
-
Optimize Sample Preparation: Evaluate different extraction techniques (protein precipitation, LLE, SPE) to maximize recovery. A comparison of common methods is provided in Table 1.
-
Optimize MS Parameters: Tune the mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flows) and collision energy, to enhance the signal for L-Thyroxine.
-
Address Adsorption: Use low-binding tubes and pipette tips. The addition of a small amount of a pH modifier to solutions can also help improve stability and reduce adsorption.[6]
-
Derivatization: In some cases, derivatization of the analyte can improve its chromatographic properties and ionization efficiency.[10]
Issue 3: Inaccurate Quantification and Poor Correlation with Reference Methods
Possible Causes:
-
Significant matrix effects.
-
Improper calibration curve preparation.
-
Interference from other substances.
-
Non-optimized LC-MS/MS method.
Troubleshooting Steps:
-
Evaluate Matrix Effects: A post-extraction addition method can be used to assess the degree of ion suppression or enhancement.
-
Calibration Curve: Ensure the calibration range covers the expected concentrations in the samples and use a suitable regression model. Prepare calibrators in a matrix similar to the samples.[13]
-
Improve Chromatographic Separation: Optimize the HPLC/UPLC method to separate L-Thyroxine from potential interferences. This may involve trying different columns, mobile phases, or gradient profiles.[8]
-
Method Validation: A full method validation according to regulatory guidelines should be performed to ensure accuracy, precision, selectivity, and stability.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for L-Thyroxine Analysis
| Sample Preparation Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | Simple, fast, and inexpensive. | May result in less clean extracts and significant matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | 90 - 110 | Provides cleaner extracts than PPT. | More labor-intensive and requires larger solvent volumes.[10] |
| Solid-Phase Extraction (SPE) | 95 - 110 | Yields very clean extracts, minimizing matrix effects. | More expensive and requires method development.[8][11] |
Experimental Protocols
Protocol 1: Protein Precipitation for Total L-Thyroxine in Serum
-
To 200 µL of serum sample, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate proteins.[10]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[10]
Protocol 2: Liquid-Liquid Extraction for Total L-Thyroxine in Serum
-
To 200 µL of serum sample, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile and vortex for 1 minute.[10]
-
Add 1.2 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable solvent (e.g., 200 µL of 3:1 water/methanol) for LC-MS/MS analysis.[10]
Visualizations
Caption: General workflow for this compound based quantification.
Caption: A logical approach to troubleshooting inaccurate results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Matrix-dependent bias in total thyroxine measurement on the Beckman Access - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Practical considerations for accurate determination of free thyroxine by equilibrium dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Isotopic Exchange: A Technical Support Guide for Deuterium and ¹³C-Labeled Thyroxine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isotopically labeled thyroxine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to isotopic exchange with deuterium (²H or D) and carbon-13 (¹³C)-labeled thyroxine internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with deuterium-labeled thyroxine?
A: Isotopic exchange is the unintended swapping of an isotope label on a molecule with another isotope from the surrounding environment. For deuterium-labeled compounds, this typically involves the replacement of deuterium atoms with hydrogen atoms from solvents or matrix components. This phenomenon, often called "back-exchange," is a significant concern because it alters the mass-to-charge ratio (m/z) of the internal standard, leading to inaccurate quantification of the target analyte (thyroxine).[1][2] The stability of deuterium labels can be influenced by factors such as pH, temperature, and the position of the label on the molecule.[3][4]
Q2: Is ¹³C-labeled thyroxine also susceptible to isotopic exchange?
A: Carbon-13 labeled internal standards are generally considered much more stable and less prone to isotopic exchange compared to their deuterated counterparts.[5][6][7] The carbon-carbon bonds where the ¹³C isotopes are incorporated are not readily broken and reformed under typical analytical conditions. This inherent stability makes ¹³C-labeled thyroxine a preferred internal standard for quantitative assays where high accuracy and precision are required.[8][9][10][11]
Q3: What are the primary advantages of using ¹³C-labeled thyroxine over deuterium-labeled thyroxine?
A: The primary advantages of ¹³C-labeled thyroxine include:
-
Higher Isotopic Stability: Negligible risk of back-exchange, ensuring the integrity of the internal standard throughout sample preparation and analysis.[8][5]
-
Co-elution with Analyte: ¹³C-labeled compounds typically co-elute perfectly with the unlabeled analyte in liquid chromatography (LC), which is crucial for accurate compensation of matrix effects.[6][7] Deuterated standards can sometimes exhibit slight shifts in retention time.
-
Reduced Method Development Time: The stability of ¹³C labels can reduce the time needed to validate the analytical method, as extensive stability testing of the internal standard may not be as critical.[5]
Q4: Can deuterium-labeled thyroxine still be used effectively as an internal standard?
A: Yes, with careful consideration and validation. Deuterium-labeled standards can be used successfully, especially if the deuterium atoms are placed on non-exchangeable positions of the thyroxine molecule.[5] It is crucial to perform thorough validation studies to assess the stability of the deuterated internal standard under the specific experimental conditions of your assay.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor accuracy and precision in quantitative results using a deuterium-labeled internal standard. | Isotopic back-exchange of the deuterium label. | 1. Optimize Sample Preparation: Minimize exposure to high pH and elevated temperatures.[1][2] 2. Evaluate Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions. 3. Switch to a ¹³C-labeled internal standard: This is the most robust solution to eliminate isotopic exchange issues.[8][5] |
| The deuterium-labeled internal standard shows a different retention time than the native thyroxine. | Isotope effect of deuterium affecting the physicochemical properties of the molecule. | 1. Adjust Chromatographic Conditions: Modify the gradient, mobile phase composition, or column chemistry to improve co-elution. 2. Use a ¹³C-labeled internal standard: ¹³C labeling does not typically alter chromatographic behavior.[6][7] |
| Signal intensity of the deuterium-labeled internal standard is lower than expected. | In-source fragmentation or exchange of the deuterium label. | 1. Optimize Mass Spectrometer Source Conditions: Adjust parameters like source temperature and voltages to minimize in-source decay. 2. Verify Isotopic Purity of the Standard: Ensure the standard has not degraded over time. 3. Consider a ¹³C-labeled alternative: ¹³C-labeled standards are less susceptible to in-source fragmentation issues related to the label. |
Data Presentation: Comparison of Labeled Thyroxine Standards
| Parameter | Deuterium-Labeled Thyroxine | ¹³C-Labeled Thyroxine | References |
| Isotopic Stability | Susceptible to back-exchange, especially at labile positions and under certain pH and temperature conditions. | Highly stable with a negligible risk of isotopic exchange. | [1][2][8][5][6][7] |
| Chromatographic Co-elution | May exhibit slight retention time shifts compared to the native analyte. | Typically co-elutes perfectly with the native analyte. | [6][7] |
| Risk of Inaccurate Quantification | Higher risk due to potential for isotopic exchange, which alters the standard's concentration. | Lower risk, leading to more accurate and precise results. | [8][5] |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to more complex synthesis. | [5] |
| Method Development | Requires rigorous validation of label stability under experimental conditions. | May reduce method development time due to inherent stability. | [5] |
Experimental Protocols
Protocol: Assessment of Isotopic Stability of Labeled Thyroxine
This protocol provides a general framework for evaluating the isotopic stability of deuterium-labeled thyroxine compared to ¹³C-labeled thyroxine.
Objective: To determine the extent of isotopic back-exchange of a deuterium-labeled thyroxine internal standard under simulated sample preparation and analysis conditions.
Materials:
-
Deuterium-labeled thyroxine standard
-
¹³C-labeled thyroxine standard (as a stable reference)
-
Unlabeled thyroxine standard
-
Human serum or plasma (matrix)
-
Methanol, water, and other relevant solvents (LC-MS grade)
-
Formic acid or ammonium hydroxide (for pH adjustment)
-
Solid-phase extraction (SPE) cartridges (if applicable)
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of unlabeled thyroxine, deuterium-labeled thyroxine, and ¹³C-labeled thyroxine in a suitable solvent (e.g., methanol).
-
Sample Preparation and Incubation:
-
Spike a known concentration of the deuterium-labeled thyroxine and ¹³C-labeled thyroxine into the biological matrix (e.g., serum).
-
Prepare multiple aliquots of these spiked samples.
-
Subject different sets of aliquots to various conditions to simulate your experimental workflow, such as:
-
Time Course: Incubate at room temperature for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
pH Stress: Adjust the pH of the matrix to acidic (e.g., pH 3) and basic (e.g., pH 10) conditions and incubate for a set time.
-
Temperature Stress: Incubate at elevated temperatures (e.g., 37°C, 50°C) for a set time.
-
-
For each condition, include a control sample with the ¹³C-labeled standard only.
-
-
Sample Extraction: At the end of each incubation period, extract the thyroxine and internal standards from the matrix using your established protocol (e.g., protein precipitation followed by SPE).
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS.
-
Monitor the mass transitions for the unlabeled thyroxine, the deuterium-labeled thyroxine, and the ¹³C-labeled thyroxine.
-
Crucially, also monitor for the mass transition of the "back-exchanged" deuterium-labeled thyroxine (i.e., the M+n-1, M+n-2, etc. peaks, where 'n' is the number of deuterium labels).
-
-
Data Analysis:
-
Calculate the peak area ratios of the different isotopologues of the deuterium-labeled standard to the stable ¹³C-labeled standard.
-
A decrease in the ratio of the fully deuterated form and an increase in the partially or fully exchanged forms over time or under stress conditions indicates isotopic instability.
-
Plot the percentage of back-exchange against the different experimental conditions.
-
Mandatory Visualizations
Caption: Canonical signaling pathway of thyroxine (T4).[1][12][13]
Caption: Experimental workflow for assessing isotopic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Labeled internal standards | LIBIOS [libios.fr]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cerilliant.com [cerilliant.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a new method for the determination of thyroxine in serum based on isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Method Refinement for Sensitive Detection of L-Thyroxine-¹³C₆
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the sensitive detection of L-Thyroxine, using L-Thyroxine-¹³C₆ as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the role of L-Thyroxine-¹³C₆ in the sensitive detection of L-Thyroxine?
A1: L-Thyroxine-¹³C₆ is a stable isotope-labeled internal standard (SIL-IS) used in mass spectrometry-based quantification of L-Thyroxine.[1] It is chemically identical to the analyte (L-Thyroxine) but has a different mass due to the incorporation of six ¹³C atoms. By adding a known amount of L-Thyroxine-¹³C₆ to samples at the beginning of the workflow, it allows for accurate quantification by correcting for variations in sample preparation, chromatography, and ionization efficiency, thereby improving the sensitivity and reliability of the assay.
Q2: What are the common sample preparation techniques for L-Thyroxine analysis in serum or plasma?
A2: The most common sample preparation techniques for L-Thyroxine analysis in biological matrices are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. The supernatant containing the analyte and internal standard is then analyzed.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. This technique often results in a cleaner extract and can improve sensitivity.
Q3: Which ionization mode is typically preferred for L-Thyroxine analysis by LC-MS/MS?
A3: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of L-Thyroxine.[2][3] However, ESI positive mode often provides better sensitivity and lower background noise for L-Thyroxine and its ¹³C₆-labeled internal standard.[3] The choice of ionization mode should be optimized during method development for the specific instrumentation being used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of L-Thyroxine using L-Thyroxine-¹³C₆.
Chromatography Issues
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4] |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is suitable for the column chemistry. For silica-based columns, a pH between 2 and 8 is generally recommended to prevent dissolution of the silica.[5] | |
| Mismatch between sample solvent and mobile phase. | The sample solvent should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[6] | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase and ensure accurate composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance with quality control samples. A significant shift in retention time may indicate the need for column replacement. |
Mass Spectrometry Issues
| Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity for L-Thyroxine and/or L-Thyroxine-¹³C₆ | Ion source contamination. | Clean the ion source components (e.g., capillary, cone). |
| Inefficient ionization. | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. | |
| Matrix effects (ion suppression). | Improve sample cleanup to remove interfering matrix components. Consider using a different sample preparation technique (e.g., SPE instead of PPT).[7] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Contaminated mass spectrometer. | Perform a system bake-out or clean the ion optics. | |
| Inconsistent Internal Standard (L-Thyroxine-¹³C₆) Response | Inaccurate pipetting of the internal standard. | Use calibrated pipettes and verify pipetting accuracy. |
| Degradation of the internal standard solution. | Prepare fresh internal standard working solutions regularly and store them appropriately. | |
| Variable recovery during sample preparation. | Ensure consistent sample preparation procedures. The use of a stable isotope-labeled internal standard should compensate for recovery issues, but large variations can indicate a problem with the extraction method. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of serum or plasma sample, add 20 µL of L-Thyroxine-¹³C₆ internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
L-Thyroxine: [Precursor ion > Product ion]
-
L-Thyroxine-¹³C₆: [Precursor ion > Product ion]
-
(Note: Specific MRM transitions should be optimized for the instrument being used.)
Quantitative Data Summary
| Parameter | L-Thyroxine | Reference |
| Linearity Range | 1 - 100 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (% bias) | ± 15% | [2] |
| Recovery | > 80% | [2] |
Visualizations
Caption: Experimental workflow for L-Thyroxine analysis.
Caption: Troubleshooting decision tree for chromatography.
Caption: Simplified metabolic pathway of L-Thyroxine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for L-Thyroxine-13C6 in Accordance with ICH Guidelines
For researchers, scientists, and professionals in drug development, the accurate quantification of L-Thyroxine (T4) is critical. This guide provides an objective comparison of validated Liquid Chromatography with tandem mass spectrometry (LC--MS/MS) methods for L-Thyroxine, with a focus on the use of its stable isotope-labeled internal standard, L-Thyroxine-¹³C₆, following the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2][3][4]
The ICH M10 guideline ensures the quality and consistency of bioanalytical data, which is crucial for regulatory submissions.[1][4] A full validation of a bioanalytical method is required to demonstrate its suitability for its intended purpose.[1][4] For chromatographic methods like LC-MS/MS, full validation includes establishing selectivity, specificity, matrix effect, calibration curve, range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[1]
Comparative Analysis of LC-MS/MS Methodologies
The following tables summarize the performance of various validated LC-MS/MS methods for the analysis of L-Thyroxine. These methods employ different sample preparation and chromatographic techniques, all utilizing tandem mass spectrometry for detection.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Online SPE |
| Principle | Removal of proteins by adding an organic solvent (e.g., methanol, acetonitrile) or acid (e.g., trichloroacetic acid). | Separation of analyte based on its differential solubility in two immiscible liquids. | Analyte is retained on a solid sorbent while interferences are washed away. | Automated SPE performed online with the LC system. |
| Typical Solvents/Sorbents | Acetonitrile, Methanol, Zinc Chloride | 2-propanol/tert-Butyl methyl ether (TBME) (30/70 v/v)[5] | Reversed-phase (e.g., Strata-X, C18)[6][7] | Reversed-phase (e.g., C8, RP-Amide) |
| Advantages | Simple, fast, and inexpensive. | High recovery and clean extracts. | High selectivity and concentration factor.[8] | High throughput, reduced manual error, and minimal sample handling. |
| Disadvantages | Potential for matrix effects due to insufficient cleanup. | Labor-intensive, requires larger solvent volumes, and can be difficult to automate. | More expensive and time-consuming than PPT. | Requires specialized equipment. |
| Reported Recovery | Not explicitly stated, but matrix effects can be a concern. | High and consistent recoveries reported.[8] | >80%[9] | High analyte signals reported with RP-Amide traps. |
Table 2: Comparison of Chromatographic and Mass Spectrometric Parameters
| Parameter | Method A (UPLC-MS/MS)[8] | Method B (UHPLC-ESI-MS/MS)[10] | Method C (LC-MS/MS)[9] | Method D (High-Resolution LC-MS)[11][12] |
| Chromatographic Column | Gemini NX-C18 (50 x 3.0 mm, 3 µm) | Kinetex® polar C18 (100 × 4.6 mm, 2.6 μm) | Not specified | Pentafluorophenyl (F5) |
| Mobile Phase | Acetonitrile and water (70:30, v/v) with 0.015% formic acid | A: Acetic acid in water; B: Acetic acid in methanol | Not specified | A: 0.1% formic acid in water; B: 0.1% formic acid in methanol |
| Flow Rate | 0.5 mL/min | Not specified | Not specified | Not specified |
| Run Time | 0.9 minutes | Shorter run time mentioned[10] | Not specified | Significantly reduced analysis time mentioned[11][12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Not specified | Not specified |
| MRM Transitions (m/z) | L-Thyroxine: 777.60→731.65; L-Thyroxine-D₃ (IS): 780.70→734.60 | L-Thyroxine: 777.55→731.65; L-Thyroxine-D₃ (IS): 780.60→734.75 | Not specified | Not specified |
| Linear Range | 0.5–2000 ng/mL | 20.0–1000 ng/mL | 1.0–500 ng/mL | Not specified |
| LLOQ | 0.5 ng/mL | Not specified, but described as highly sensitive[10] | On-column detection limits of 1.5-7.0 pg | 0.002 to 0.008 pmol/L |
Experimental Protocols
General Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process to ensure its reliability for the intended application.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. etj.bioscientifica.com [etj.bioscientifica.com]
- 6. japsonline.com [japsonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
L-Thyroxine-13C6 Sets a High Standard for Accuracy and Precision in Bioanalysis
A critical evaluation of isotopically labeled internal standards reveals the superior performance of L-Thyroxine-13C6 in quantitative bioanalytical assays, offering researchers enhanced reliability and data integrity. This guide provides a comprehensive comparison with alternative standards, supported by experimental data, to inform the selection of the most appropriate internal standard for demanding research and drug development applications.
In the realm of bioanalysis, particularly for the quantification of endogenous compounds like L-thyroxine, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of analytical methods. While various isotopically labeled versions of L-thyroxine are available, including deuterated and other carbon-13 labeled analogues, this compound has emerged as a preferred choice for its exceptional performance. This guide delves into a detailed comparison of this compound with other commonly used internal standards, presenting experimental data and detailed protocols to aid researchers in making an informed decision.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of analytes in complex biological matrices. However, the accuracy of this method can be compromised by several factors, including variability in sample preparation, matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components), and fluctuations in instrument response. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample processing and analysis, thereby providing a reliable reference for accurate quantification.
Stable isotope-labeled internal standards are considered the gold standard as they exhibit nearly identical physicochemical properties to the unlabeled analyte. Among these, carbon-13 (¹³C) labeled standards are often favored over deuterium (²H or D) labeled ones. This preference stems from the potential for chromatographic separation between the deuterated standard and the native analyte, as well as the risk of hydrogen-deuterium exchange, both of which can compromise the accuracy of the results.
Performance Comparison: this compound vs. Alternatives
Table 1: Performance Data for this compound as an Internal Standard
| Parameter | Result | Reference |
| Accuracy | 82.8% - 110.5% | [1] |
| Within ±10% | [2] | |
| Precision (CV%) | Intraday: < 7.2% | [1] |
| Interday: < 12.6% | [1] | |
| CV < 10% | [2] | |
| Recovery | Average Recovery: 101% (range 95.96-107.11%) | [3] |
| Matrix Effect | Little to no suppression observed | [4] |
Table 2: Performance Data for Deuterated L-Thyroxine Internal Standards (L-Thyroxine-d2, -d3, -d5)
| Internal Standard | Parameter | Result | Reference |
| L-Thyroxine-d2 | Precision (CV%) | Within-day and between-day: < 7.1% | [4] |
| L-Thyroxine-d3 | Accuracy | 82.35% - 113.56% | [2][5] |
| Precision (CV%) | 0.73% - 8.28% | [2][5] | |
| L-Thyroxine-d5 | Precision (CV%) | Within-set: 0.2% - 1.0% |
While the data indicates that both ¹³C-labeled and deuterated internal standards can achieve acceptable levels of accuracy and precision, the theoretical advantages of this compound, such as improved co-elution and stability, contribute to its superior robustness in mitigating matrix effects and ensuring data reliability.
Experimental Protocols: A Validated LC-MS/MS Method Using this compound
The following is a detailed protocol for the quantification of L-thyroxine in serum using this compound as an internal standard, based on a validated method.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing this compound at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program starting with a low percentage of mobile phase B, gradually increasing to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Thyroxine: m/z 777.8 → 731.8
-
This compound: m/z 783.8 → 737.8
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for preferring ¹³C-labeled internal standards.
Conclusion
The selection of a suitable internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While various isotopically labeled L-thyroxine standards are available, this compound consistently demonstrates superior performance in terms of accuracy, precision, and its ability to compensate for matrix effects. Its inherent stability and co-elution characteristics with the native analyte make it the internal standard of choice for researchers, scientists, and drug development professionals seeking the highest level of data quality and integrity in their L-thyroxine quantification studies. By adopting this compound, laboratories can enhance the confidence in their bioanalytical results, contributing to more reliable outcomes in both research and clinical settings.
References
- 1. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Development and Validation of UPLC-MS/MS Method for Rapid Simultaneous Determination of Levothyroxine and Liothyronine in Human Serum | Semantic Scholar [semanticscholar.org]
L-Thyroxine-¹³C₆ Versus Other Internal Standards for T4 Measurement: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thyroxine (T4), the primary hormone secreted by the thyroid gland, is critical in diagnosing and monitoring thyroid disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for T4 measurement, surpassing the limitations of traditional immunoassays.[1][2] A key element in achieving accurate and precise LC-MS/MS results is the use of a suitable internal standard (IS). This guide provides an objective comparison of L-Thyroxine-¹³C₆ and other commonly used internal standards, supported by experimental data, to aid researchers in selecting the optimal IS for their T4 measurement assays.
The Critical Role of Internal Standards in T4 Measurement
Internal standards are essential in LC-MS/MS to correct for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3] An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to ensure it is affected by experimental variability in the same way. For T4, stable isotope-labeled (SIL) internal standards are the preferred choice. The two most common types of SIL internal standards for T4 are deuterated (e.g., L-Thyroxine-d₂) and ¹³C-labeled (e.g., L-Thyroxine-¹³C₆).
Comparison of L-Thyroxine-¹³C₆ and Deuterated T4 Internal Standards
While both ¹³C-labeled and deuterated internal standards are widely used, L-Thyroxine-¹³C₆ is often considered the superior choice for T4 quantification.[2] The primary advantage of ¹³C-labeled standards lies in their identical chromatographic behavior to the native analyte.[2]
Key Performance Characteristics:
| Feature | L-Thyroxine-¹³C₆ | Deuterated L-Thyroxine (e.g., d₂) | Rationale & Supporting Data |
| Chromatographic Co-elution | Co-elutes perfectly with native T4. | May exhibit a slight retention time shift relative to native T4. | The larger mass difference between deuterium and hydrogen can lead to different chromatographic properties. This shift can result in the analyte and IS experiencing different degrees of matrix effects, leading to inaccurate quantification.[4] |
| Correction for Matrix Effects | More effective at correcting for matrix effects. | May not fully compensate for matrix effects due to potential chromatographic separation. | Because ¹³C-T4 co-elutes with T4, it experiences the same ion suppression or enhancement, allowing for more accurate correction. Deuterated standards that elute slightly earlier or later may be in a region of different matrix effects, compromising accuracy.[4] |
| Isotopic Stability | Highly stable, with no risk of isotopic exchange. | Deuterium atoms, especially if located on exchangeable sites, can potentially exchange with hydrogen atoms from the solvent. | While the deuterium in commercially available T4 standards is generally placed on stable positions of the molecule, the theoretical potential for exchange exists. ¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange. |
| Accuracy and Precision | Methods using ¹³C₆-T4 demonstrate high accuracy and precision. | Methods using deuterated T4 can also achieve good performance, but are more susceptible to matrix-effect-induced inaccuracies. | A study using ¹³C₆-T4 reported a bias of -0.13% to 0.73% against certified reference materials and total CVs of 0.84% (0.57–1.37%).[5] Another study using L-thyroxine-d₂ reported within-day and between-day CVs of < 7.1%.[6] |
| Availability and Cost | Can be more expensive and less readily available than some deuterated analogs. | Generally more common and less expensive. | The synthesis of ¹³C-labeled compounds is often more complex and costly. |
Experimental Protocols
Below are representative experimental protocols for the measurement of T4 in serum using LC-MS/MS with a stable isotope-labeled internal standard.
Protocol 1: T4 Measurement using L-Thyroxine-¹³C₆
This protocol is based on a method demonstrating high accuracy and precision.[5][7]
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction):
-
To 100 µL of serum, add a known amount of L-Thyroxine-¹³C₆ internal standard solution.
-
Precipitate proteins by adding 1 mL of methanol containing 0.1% formic acid.
-
Vortex and centrifuge at 3,000 x g for 15 minutes.
-
Perform solid-phase extraction (SPE) on the supernatant using a mixed-mode cation exchange column.
-
Wash the SPE cartridge with 1 mL of 2% aqueous formic acid and then 1 mL of methanol.
-
Elute T4 and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 400 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1200 LC system or equivalent.
-
Column: Zorbax Eclipse XDB C18 column (5 µm, 2.1×150 mm).
-
Mobile Phase: 0.05% formic acid in water-methanol (30:70).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 20 µL.
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: T4 Measurement using L-Thyroxine-d₂
This protocol is based on a method for the analysis of free T4 after ultrafiltration.[6]
1. Sample Preparation (Ultrafiltration):
-
Filter serum through a Centrifree YM-30 ultrafiltration device by centrifugation.
-
Add a known amount of L-Thyroxine-d₂ internal standard to the ultrafiltrate.
2. LC-MS/MS Analysis:
-
LC System: Agilent HPLC system or equivalent.
-
Column: C-18 column.
-
Mobile Phase: A methanol gradient.
-
Injection Volume: 400 µL.
-
MS System: API-4000 tandem mass spectrometer or equivalent.
-
Ionization Mode: Negative Ion TurboIonSpray.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
T4: m/z 775.9 → 126.9
-
L-Thyroxine-d₂: m/z 777.9 → 126.9
-
Thyroid Hormone Synthesis and Signaling Pathway
To provide a broader context for the importance of accurate T4 measurement, the following diagram illustrates the synthesis and signaling pathway of thyroid hormones. The production of T4 and its conversion to the more active triiodothyronine (T3) are tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis.[8][9] These hormones then act on target cells to regulate metabolism and a wide range of other physiological processes.[10][11]
Experimental Workflow for T4 Measurement
The following diagram outlines a typical workflow for the quantification of T4 in a research or clinical setting using LC-MS/MS with an internal standard.
Conclusion
For the accurate and precise measurement of thyroxine by LC-MS/MS, the choice of internal standard is paramount. While both deuterated and ¹³C-labeled T4 can be utilized, L-Thyroxine-¹³C₆ offers distinct advantages, primarily its identical chromatographic behavior to the native analyte, which allows for more reliable correction of matrix effects. This ultimately leads to more robust and accurate quantification. For researchers and professionals in drug development who require the highest level of confidence in their T4 measurements, L-Thyroxine-¹³C₆ is the recommended internal standard, despite its potentially higher cost. The selection of an appropriate internal standard, coupled with a validated experimental protocol, is fundamental to achieving reliable data in thyroid hormone research.
References
- 1. Practical considerations for accurate determination of free thyroxine by equilibrium dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cerilliant.com [cerilliant.com]
- 3. scispace.com [scispace.com]
- 4. myadlm.org [myadlm.org]
- 5. Comparison of Six Automated Immunoassays With Isotope-Diluted Liquid Chromatography–Tandem Mass Spectrometry for Total Thyroxine Measurement [annlabmed.org]
- 6. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total and free thyroxine and triiodothyronine: Measurement discrepancies, particularly in inpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Intrathyroidal feedforward and feedback network regulating thyroid hormone synthesis and secretion [frontiersin.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Thyroid hormones - Wikipedia [en.wikipedia.org]
A Comparative Guide to Stability-Indicating HPLC Methods for Levothyroxine and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of levothyroxine and its degradation products. The objective is to offer a detailed, data-driven resource to assist in the selection and implementation of a suitable analytical method for quality control and stability studies of levothyroxine formulations.
Levothyroxine, a synthetic thyroid hormone, is a critical medication for treating hypothyroidism. However, it is susceptible to degradation under various stress conditions, including exposure to light, heat, moisture, and pH variations.[1][2] Therefore, a validated stability-indicating analytical method is crucial to ensure the potency, purity, and safety of levothyroxine drug products. Such a method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and any formulation excipients.
Comparison of HPLC Methodologies
Several HPLC methods have been developed and validated for the determination of levothyroxine and its related substances. The following tables summarize the key chromatographic parameters and validation data from different studies to facilitate a direct comparison.
Table 1: Comparison of Chromatographic Conditions for Levothyroxine HPLC Analysis
| Parameter | Method 1[3][4] | Method 2[5][6] | Method 3[7] | Method 4[8] |
| Column | C18 | Not Specified | YMC Pack Pro C18 RS (150 x 4.6 mm, 3µm) | Waters Nova-pak (250mm × 3.9mm) |
| Mobile Phase | Gradient elution with 0.1% (v/v) Trifluoroacetic acid (pH 3) and Acetonitrile | 22% (v/v) Acetonitrile at pH 2.3 (adjusted with 0.08% v/v Trifluoroacetic acid) | Mobile Phase A: Buffer pH 3.9 in water; Mobile Phase B: Acetonitrile:Methanol (90:10 v/v) with 1 ml Orthophosphoric acid | Gradient elution with 0.01 M Phosphate buffer (pH 3.0) and Methanol |
| Flow Rate | 0.8 ml/min | Not Specified | 0.8 ml/min | 1.0 mL/min |
| Detection | UV at 223 nm | UV at 225 nm and ICP-MS | UV at 225 nm | UV at 225 nm |
| Column Temp. | 25°C | Not Specified | Not Specified | 28 °C |
| Run Time | 40 min | 25 min | Not Specified | 20 min |
Table 2: Comparison of Validation Parameters for Levothyroxine HPLC Methods
| Parameter | Method 1[3][9] | Method 2[5][6] | Method 4[8] |
| Linearity (r²) | >0.99 for levothyroxine and 8 degradation products | Not Specified | > 0.99 |
| Concentration Range | 2-20 µg/ml | Not Specified | 0.08–0.8 µg/mL |
| Accuracy (% Recovery) | 95-105% for Levothyroxine; 90-110% for other compounds | Not Specified | 90-110% for low QC; 95-105% for medium and high QC |
| Precision (%RSD) | <2% for all compounds | Not Specified | <2% at all QC levels |
| LOD | Not Specified | 28.9 to 34.5 µg/l (UV) | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
Key Degradation Products of Levothyroxine
Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The primary degradation pathways for levothyroxine include deiodination and deamination.[10][11] Common degradation products that a stability-indicating method should be able to resolve from levothyroxine include:
-
Thyronine (T0)[3]
-
3,5-Diiodothyroacetic acid (TTAA2)[5]
-
Di-iodotyrosine (DIT)[3]
-
Mono-iodotyrosine (MIT)[3]
-
Tyrosine (Tyr)[3]
Experimental Protocols
Below are detailed methodologies for key experiments involved in the validation of a stability-indicating HPLC method for levothyroxine.
Forced Degradation Studies
To demonstrate specificity, forced degradation studies are performed on levothyroxine samples. The following conditions are typically employed:
-
Acidic Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1N HCl) at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1N NaOH) at room temperature.
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 100°C) in a solid state.
-
Photolytic Degradation: The drug substance in solution is exposed to UV light or direct sunlight.
Sample Preparation
A common diluent for sample preparation is 0.01 M methanolic NaOH.[3] Standard and sample solutions are prepared by accurately weighing the substance, dissolving it in the diluent, and diluting it to the desired concentration.
Chromatographic Analysis
The prepared solutions are injected into the HPLC system. The chromatographic conditions, as detailed in Table 1, are applied to separate levothyroxine from its degradation products and any excipients. The peak areas are then measured for quantification.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method for levothyroxine.
References
- 1. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients. | Semantic Scholar [semanticscholar.org]
- 5. Determination of levothyroxine and its degradation products in pharmaceutical tablets by HPLC-UV-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Thyroxine-¹³C₆ in Proficiency Testing: A Comparative Guide to Performance Characteristics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical and research diagnostics, the accuracy and reliability of thyroid hormone measurements are paramount. For drug development and clinical trials, precise quantification of L-Thyroxine (T4) is critical. Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has emerged as the gold standard for T4 measurement, offering superior specificity and accuracy over traditional immunoassays. A key component of the ID-LC-MS/MS methodology is the use of a stable isotope-labeled internal standard. This guide provides a comprehensive comparison of the performance characteristics of L-Thyroxine-¹³C₆ as an internal standard, particularly in the context of proficiency testing and the development of reference measurement procedures.
Performance Characteristics of L-Thyroxine-¹³C₆
L-Thyroxine-¹³C₆ is widely used in reference measurement procedures (RMPs) due to its chemical and isotopic similarity to the native T4 molecule. This ensures it behaves nearly identically during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.
Accuracy and Precision
The accuracy and precision of an analytical method are critical indicators of its performance. The use of L-Thyroxine-¹³C₆ as an internal standard in ID-LC-MS/MS methods consistently yields high accuracy and precision.
Data from a study comparing six automated immunoassays with an ID-LC-MS/MS reference method utilizing ¹³C₆-T₄ demonstrated excellent performance of the mass spectrometry-based approach. The bias against certified reference materials was minimal, at -0.13% and 0.73% for two different materials[1]. The precision of this method was also exceptional, with within-run, between-run, and total coefficients of variation (CVs) of 0.60%, 0.54%, and 0.84%, respectively[1].
The U.S. Centers for Disease Control and Prevention (CDC) has developed a candidate Reference Measurement Procedure (cRMP) for free thyroxine (FT4) that also employs L-Thyroxine-¹³C₆. This method shows a bias of within +2.5% of the mean in an inter-laboratory comparison of reference laboratories.[2][3] The imprecision of the CDC's cRMP is also low, with within- and between-day CVs ranging from 2.2-3.9% and 1.8-2.6%, respectively[2][3]. Another iteration of the CDC's RMP reported even tighter precision with intra- and inter-day imprecision of 3.0% and 1.1%[4].
| Performance Metric | L-Thyroxine-¹³C₆ based ID-LC-MS/MS | Alternative Internal Standard (L-Thyroxine-d₂) based LC-MS/MS |
| Bias | -0.13% to +2.5%[1][2][3] | Not explicitly stated in comparative studies |
| Within-Run/Day CV | 0.60% to 3.9%[1][2][3] | < 7.1%[5] |
| Between-Run/Day CV | 0.54% to 2.6%[1][2][3] | < 7.1%[5] |
| Total CV | 0.84%[1] | Not explicitly stated in comparative studies |
Note: The data for the alternative internal standard is from a separate study and not a direct head-to-head comparison.
Comparison with Other Internal Standards
While direct head-to-head proficiency testing data comparing L-Thyroxine-¹³C₆ with other internal standards is limited, the primary alternative is deuterated L-Thyroxine (e.g., L-Thyroxine-d₂). A study utilizing L-Thyroxine-d₂ as an internal standard for free T4 measurement reported within-day and between-day CVs of less than 7.1%[5]. While this demonstrates good precision, the performance data available for L-Thyroxine-¹³C₆ in reference methods suggests it may offer a higher degree of precision.
The choice between ¹³C- and deuterium-labeled standards can be influenced by factors such as potential for isotopic exchange (a greater concern with deuterium) and the mass difference from the native analyte, which can affect chromatographic co-elution and the potential for isotopic cross-talk. The six-mass unit difference of L-Thyroxine-¹³C₆ provides a clear separation from the native T4, minimizing potential analytical interferences.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reliable and reproducible results. Below is a detailed methodology for the determination of total thyroxine in human serum using ID-LC-MS/MS with L-Thyroxine-¹³C₆ as an internal standard, based on established reference measurement procedures.
Sample Preparation
-
Sample Spiking: To a known volume of serum sample, a precise amount of L-Thyroxine-¹³C₆ internal standard solution is added.
-
Protein Precipitation: Proteins in the serum are precipitated by adding a solvent such as acetonitrile. The sample is vortexed and then centrifuged to separate the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the thyroxine and the internal standard is carefully transferred to a clean tube.
-
Evaporation: The supernatant is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase used for the LC-MS/MS analysis.
ID-LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is typically used to separate thyroxine from other components in the sample extract. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a modifier like formic acid is commonly employed.
-
Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor to product ion transitions for both native L-Thyroxine and the L-Thyroxine-¹³C₆ internal standard.
-
Quantification: The concentration of L-Thyroxine in the original sample is determined by calculating the ratio of the peak area of the native T4 to the peak area of the L-Thyroxine-¹³C₆ internal standard and comparing this ratio to a calibration curve prepared with known concentrations of T4 and the internal standard.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical basis for selecting L-Thyroxine-¹³C₆, the following diagrams are provided.
References
- 1. Comparison of Six Automated Immunoassays With Isotope-Diluted Liquid Chromatography-Tandem Mass Spectrometry for Total Thyroxine Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative bioavailability studies of levothyroxine formulations using L-Thyroxine-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of different levothyroxine formulations, with a focus on studies utilizing advanced analytical techniques such as L-Thyroxine-13C6 as a stable isotope tracer. The objective is to offer a clear, data-driven comparison to inform research and development in the field of thyroid hormone replacement therapy.
Executive Summary
Levothyroxine's narrow therapeutic index and the presence of endogenous thyroxine (T4) present significant challenges in accurately assessing the bioavailability of different formulations. The use of stable isotope-labeled this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a gold standard methodology, allowing for the precise differentiation and quantification of exogenously administered levothyroxine from endogenous levels. This guide summarizes key pharmacokinetic data from comparative studies of oral solutions, tablets, and soft capsules, and provides detailed experimental protocols for conducting such evaluations.
Data Presentation: Pharmacokinetic Parameters of Levothyroxine Formulations
The following tables summarize the pharmacokinetic parameters from comparative bioavailability studies. It is important to note the methodologies employed in each study, as the use of baseline correction versus stable isotope tracers can influence the interpretation of the results.
Table 1: Comparative Bioavailability of Levothyroxine Oral Solution vs. Tablet
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Study Design and Method |
| Oral Solution | 71.4 ± 16.0 | 1.96 ± 1.07 | 1862 ± 439 (AUC0-48h) | Randomized, crossover, baseline-adjusted.[1] |
| Tablet | 67.6 ± 20.9 | 2.25 ± 0.99 | 1632 ± 424 (AUC0-48h) | Randomized, crossover, baseline-adjusted.[1] |
| Oral Solution (T4-Ibsa) | 14.26 ± 0.61 (µg/dL) | 2.71 ± 0.25 | 282.70 ± 14.29 (µg/dL/h) | Randomized, crossover, immunoassay.[2] |
| Tablet (Eutirox 100) | 14.34 ± 0.59 (µg/dL) | 2.65 ± 0.23 | 279.42 ± 9.59 (µg/dL/h) | Randomized, crossover, immunoassay.[2] |
Table 2: Comparative Bioavailability of Levothyroxine Oral Solution vs. Soft Capsule
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-48h (ng·h/mL) | 90% Confidence Interval (Ratio) | Study Design and Method |
| Oral Solution | 71.4 ± 16.0 | 1.96 ± 1.07 | 1862 ± 439 | Cmax: 90.00% - 111.11% | Randomized, crossover, baseline-corrected, this compound as internal standard.[1] |
| Soft Capsule | 68.0 ± 15.9 | 2.38 ± 1.58 | 1752 ± 445 | AUC0-48h: 90.00% - 111.11% | Randomized, crossover, baseline-corrected, this compound as internal standard.[1] |
Table 3: Bioequivalence of Brand vs. Generic Levothyroxine Tablets
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | 90% Confidence Interval (Ratio) | Study Design and Method |
| Test (Generic) | 57.49 | 1407.1 | Cmax: 91.6% - 100.9% | Randomized, crossover, baseline-corrected.[3][4] |
| Reference (Brand) | 59.32 | 1394.3 | AUC0-t: 93.3% - 107.0% | Randomized, crossover, baseline-corrected.[3][4] |
Experimental Protocols
Key Experiment: Comparative Bioavailability Study Using this compound Tracer
This protocol outlines a robust methodology for assessing the relative bioavailability of two levothyroxine formulations.
1. Study Design:
-
A single-center, randomized, double-blind, two-period, two-sequence crossover study is recommended.
-
A washout period of at least 35 days should be implemented between the two treatment periods to ensure complete elimination of the study drug from the previous period.
2. Study Population:
-
Healthy, euthyroid male and female volunteers, typically between the ages of 18 and 55.
-
Subjects should undergo a comprehensive health screening, including thyroid function tests, to ensure they meet the inclusion criteria.
3. Investigational Products:
-
Test Formulation: The levothyroxine formulation under investigation (e.g., oral solution, generic tablet).
-
Reference Formulation: The comparator levothyroxine formulation (e.g., brand-name tablet).
-
Both formulations should be administered as a single, supratherapeutic dose (e.g., 600 µg) to overcome the endogenous baseline T4 levels. The administered levothyroxine should be labeled with a stable isotope, this compound.
4. Study Procedure:
-
Subjects should fast overnight for at least 10 hours before drug administration and for a specified period (e.g., 4 hours) post-dose.
-
A single oral dose of the test or reference formulation containing this compound is administered with a standardized volume of water.
-
Serial blood samples are collected at predefined time points, for instance: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
5. Bioanalytical Method:
-
The concentrations of this compound in plasma or serum samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A different stable isotope-labeled thyroxine, such as L-Thyroxine-13C9 or deuterated L-Thyroxine (e.g., L-Thyroxine-d2), should be used as an internal standard to ensure accuracy and precision of the analytical method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters for this compound are calculated using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.
-
-
The ratios of the geometric means (Test/Reference) for Cmax and AUC are calculated.
7. Statistical Analysis:
-
The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are determined.
-
For bioequivalence to be established, the 90% confidence intervals for both Cmax and AUC must fall within the regulatory acceptance range, which is typically 80% to 125%. For narrow therapeutic index drugs like levothyroxine, a stricter range of 90.00% to 111.11% is often required.[1]
Mandatory Visualizations
Thyroid Hormone Signaling Pathway
Caption: Genomic and non-genomic signaling pathways of thyroid hormones.
Experimental Workflow for a Comparative Bioavailability Study
Caption: Crossover design for a levothyroxine bioavailability study.
References
- 1. Pharmacokinetics and Comparative Bioavailability of a Levothyroxine Sodium Oral Solution and Soft Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative bioavailability of different formulations of levothyroxine and liothyronine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levothyroxine Bioequivalence Study and Its Narrow Therapeutic Index: Comparative Bioavailability Results Between Two Formulations Available in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
